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  • Product: 2-Phenylquinazoline-4-carbonitrile
  • CAS: 67824-28-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 2-Phenylquinazoline-4-carbonitrile in Common Laboratory Solvents

Introduction: The Imperative of Solubility in Modern Drug Discovery In the landscape of contemporary drug development, the intrinsic physicochemical properties of a new chemical entity (NCE) are determinative of its ulti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic physicochemical properties of a new chemical entity (NCE) are determinative of its ultimate therapeutic success. Among these, aqueous solubility stands as a paramount hurdle; a compound that cannot adequately dissolve in physiological media will likely exhibit poor absorption and erratic bioavailability, rendering it a non-viable candidate irrespective of its in-vitro potency. Quinazoline derivatives are a cornerstone of medicinal chemistry, valued for their versatile biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2]

This guide focuses on 2-Phenylquinazoline-4-carbonitrile, a molecule of interest featuring the quinazoline scaffold. The nitrile group at the 4-position offers a unique electronic profile and a potential site for synthetic elaboration, making this a compound of interest for library synthesis and lead optimization.[3] Given the general trend of poor water solubility among quinazolinone derivatives, a thorough understanding of the solubility profile of 2-Phenylquinazoline-4-carbonitrile is not merely an academic exercise but a critical prerequisite for its advancement in any research and development pipeline.[2][3][4]

As specific quantitative solubility data for this compound is not prevalent in public literature, this document serves as a comprehensive, field-proven guide for researchers and drug development professionals to meticulously determine its solubility. We will delve into the theoretical underpinnings of its expected solubility, provide robust, step-by-step experimental protocols, and offer insights into the interpretation of the resulting data.

Physicochemical Landscape & Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility. The structure of 2-Phenylquinazoline-4-carbonitrile, shown below, provides critical clues to its anticipated behavior in various solvents.

Chemical Structure of 2-Phenylquinazoline-4-carbonitrile Chemical structure of 2-Phenylquinazoline-4-carbonitrile (Note: An illustrative placeholder image is used. A definitive structure should be confirmed from a chemical database.)

Key Structural Features:

  • Quinazoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrimidine ring. This large, relatively non-polar ring system is the primary contributor to the molecule's expected low aqueous solubility.

  • Phenyl Group: A non-polar substituent that further increases the molecule's hydrophobicity.

  • Nitrile Group (-C≡N): A polar functional group due to the electronegative nitrogen atom.[5][6] This group can act as a hydrogen bond acceptor with protic solvents like water or alcohols.[7] The polarity of the nitrile group will slightly enhance solubility in polar solvents.[8]

Predicted Solubility Profile:

Based on these features, we can apply the "like dissolves like" principle to predict the solubility of 2-Phenylquinazoline-4-carbonitrile:

  • Aqueous Solubility: Expected to be low due to the dominance of the large, non-polar aromatic system. The polar nitrile group may not be sufficient to overcome the hydrophobicity of the rest of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): Higher solubility is anticipated in these solvents.[1][4] Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent at solvating large organic molecules due to their high polarity and ability to accept hydrogen bonds.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. These solvents can engage in hydrogen bonding with the nitrile group and the nitrogen atoms in the quinazoline ring.[7] However, as the alkyl chain length of the alcohol increases, solubility is expected to decrease.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. While the molecule has significant non-polar character, the presence of the polar nitrile and the quinazoline nitrogens will likely limit its solubility in purely non-polar solvents.

Experimental Determination of Solubility: A Two-Pronged Approach

In drug discovery, solubility is typically assessed in two distinct phases: an early, high-throughput kinetic measurement and a later, more definitive thermodynamic measurement.[9][10]

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput screening method is ideal for early-stage discovery to quickly rank compounds.[11][12] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[13]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-Phenylquinazoline-4-carbonitrile in 100% DMSO.

  • Plate Setup: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Turbidity Measurement: Measure the absorbance (or light scattering) of each well at a wavelength of 620 nm using a plate reader.[11][13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic Solubility Assay (Shake-Flask Method)

Considered the "gold standard," this method measures the equilibrium solubility of a compound in a saturated solution and is crucial for lead optimization and pre-formulation studies.[14][15]

  • Sample Preparation: Add an excess amount of solid 2-Phenylquinazoline-4-carbonitrile to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, PBS at various pH values, ethanol, etc.). Ensure there is undissolved solid material at the bottom of each vial.[14]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For more rigorous separation, the supernatant can be filtered through a 0.22 µm filter or centrifuged at high speed.

  • Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or methanol). Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Use the calibration curve to determine the concentration of 2-Phenylquinazoline-4-carbonitrile in the supernatant. This concentration represents the thermodynamic solubility in the tested solvent.

Data Presentation and Interpretation

For clarity and comparative analysis, all experimentally determined solubility data should be compiled into a structured table.

Table 1: Experimentally Determined Solubility of 2-Phenylquinazoline-4-carbonitrile

Solvent SystemSolvent TypeAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (µM)
WaterPolar ProticThermodynamic25Experimental ValueExperimental Value
PBS (pH 7.4)Aqueous BufferThermodynamic37Experimental ValueExperimental Value
PBS (pH 7.4)Aqueous BufferKinetic25Experimental ValueExperimental Value
EthanolPolar ProticThermodynamic25Experimental ValueExperimental Value
MethanolPolar ProticThermodynamic25Experimental ValueExperimental Value
DMSOPolar AproticThermodynamic25Experimental ValueExperimental Value
DMFPolar AproticThermodynamic25Experimental ValueExperimental Value
AcetonitrilePolar AproticThermodynamic25Experimental ValueExperimental Value
THFPolar AproticThermodynamic25Experimental ValueExperimental Value
TolueneNon-PolarThermodynamic25Experimental ValueExperimental Value
HexaneNon-PolarThermodynamic25Experimental ValueExperimental Value

Visualizing the Experimental Workflow

A logical workflow ensures robust and reproducible solubility determination. The following diagram outlines the decision-making process and experimental steps.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-depth Characterization cluster_2 Data Analysis & Reporting Start Start with solid 2-Phenylquinazoline-4-carbonitrile Stock_Prep Prepare 10 mM Stock in 100% DMSO Start->Stock_Prep Kinetic_Assay Perform Kinetic Solubility Assay (Turbidimetric) Stock_Prep->Kinetic_Assay Thermo_Assay Perform Thermodynamic Solubility Assay (Shake-Flask) Kinetic_Assay->Thermo_Assay Proceed if compound is a priority Data_Table Compile data into structured table Kinetic_Assay->Data_Table Solvent_Selection Select diverse solvents: Aqueous (pH range) Organic (polar/non-polar) Quantification Analyze supernatant via HPLC-UV Solvent_Selection->Quantification Quantification->Data_Table Report Final Solubility Profile Report Data_Table->Report

Caption: Workflow for determining the solubility profile.

Conclusion

While a definitive, pre-existing solubility profile for 2-Phenylquinazoline-4-carbonitrile is elusive, this guide provides the necessary theoretical framework and practical, robust protocols for its determination. By systematically applying both kinetic and thermodynamic solubility assays across a range of pharmaceutically relevant solvents, researchers can generate the high-quality data essential for making informed decisions in the drug discovery and development process. This methodical approach not only characterizes the target molecule but also establishes a self-validating system for assessing the solubility of other novel quinazoline derivatives.

References

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from CIBTech Journal of Pharmaceutical Sciences.
  • Benchchem. (2025). Overcoming solubility issues of 4-(Methylthio)quinazoline.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses.
  • LibreTexts. (2023, January 22). Physical Properties of Nitriles.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • NOAA. (n.d.). Nitriles.
  • Al-Ghaban, A. M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Wang, Y., et al. (2024).
  • Study.com. (n.d.). Nitrile Definition, Functional Group & Structure.
  • janemakeup.com. (2026, March 31). solubility assay peptide turbimetry soluble.
  • ResearchGate. (2017, March 30).
  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility.
  • Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.
  • Evotec. (n.d.). Turbidimetric Solubility Assay.
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Journal of Pharmaceutical Analysis. (2019, November 15).
  • National Center for Biotechnology Information. (n.d.). 2-Phenylquinazoline.
  • Guidechem. (n.d.). 7-methyl-2-phenylquinazoline-4-carbonitrile 1448311-21-4 wiki.
  • National Center for Biotechnology Information. (n.d.). 2-Phenyl-4(3H)-Quinazolinone.
  • ChemicalBook. (n.d.). 2-phenylquinazolin-4(3H)-one.
  • ChemicalBook. (2026, January 13). 2-PHENYL-4-[3H]QUINAZOLINONE.

Sources

Exploratory

An In-depth Technical Guide to the Underlying Mechanism of Action for 2-Phenylquinazoline Compounds

Abstract The 2-phenylquinazoline scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active agents with a broad therapeutic index. This technical guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-phenylquinazoline scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active agents with a broad therapeutic index. This technical guide provides an in-depth exploration of the primary mechanisms of action through which these compounds exert their effects, with a particular focus on their roles as anticancer agents. We will dissect their interactions with key molecular targets, delineate the subsequent impact on cellular signaling pathways, and provide detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, is a foundational element in numerous natural alkaloids and synthetic pharmaceuticals. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing targeted therapeutic agents. The addition of a phenyl group at the 2-position significantly enhances the structural diversity and biological activity, leading to the development of compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral activities. This guide will primarily focus on the anticancer mechanisms, which are the most extensively studied and clinically relevant.

Primary Molecular Targets and Mechanisms of Action

2-Phenylquinazoline compounds achieve their biological effects by interacting with several key cellular components. The two most prominent and well-validated mechanisms are the inhibition of tubulin polymerization and the modulation of protein kinase activity.

Inhibition of Tubulin Polymerization

A significant number of 2-phenylquinazoline derivatives exert potent antiproliferative effects by disrupting microtubule dynamics, a clinically validated strategy in cancer therapy.

Mechanism: These compounds act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin. This binding event prevents the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule formation is critical as it leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis or mitotic catastrophe in rapidly dividing cancer cells.

Structural Insights (Structure-Activity Relationship - SAR): The efficacy of 2-phenylquinazolines as tubulin inhibitors is highly dependent on the substitution patterns on both the quinazoline and the phenyl rings.

  • Substitutions at the 2-position of the quinazoline core: Modifications at this position have been shown to significantly influence antiproliferative activity. For instance, the introduction of small, electronegative groups can lead to a substantial increase in potency.

  • Substitutions on the 2-phenyl ring: The nature and position of substituents on the phenyl ring are crucial for binding to the colchicine site. Specific substitution patterns can enhance the hydrophobic and hydrogen-bonding interactions within the binding pocket.

  • Substitutions at the 4-position of the quinazoline core: The 4-position is another key site for modification. The introduction of various amine derivatives at this position has been a successful strategy in optimizing the anticancer activity of these compounds.

Signaling Pathway: The primary pathway affected is the mitotic spindle assembly checkpoint. By inhibiting tubulin polymerization, these compounds prevent the formation of a functional mitotic spindle, which is essential for proper chromosome segregation during mitosis.

G 2-Phenylquinazoline 2-Phenylquinazoline β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) 2-Phenylquinazoline->β-Tubulin (Colchicine Site) Binds to Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-Tubulin (Colchicine Site)->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Spindle Failure Mitotic Spindle Failure Microtubule Disruption->Mitotic Spindle Failure G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Failure->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by 2-Phenylquinazolines.

Protein Kinase Inhibition

The quinazoline scaffold is a well-established "hinge-binding motif" in a multitude of protein kinase inhibitors. Several clinically approved drugs for cancer therapy are based on this core structure. 2-Phenylquinazolines have been shown to target various kinases, most notably the Epidermal Growth Factor Receptor (EGFR).

Mechanism: These compounds typically act as ATP-competitive inhibitors. The quinazoline core forms hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The 2-phenyl group often extends into a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor. By blocking the binding of ATP, these compounds prevent the kinase from phosphorylating its downstream substrates, thereby inhibiting the signaling cascade.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and differentiation. Overexpression or mutation of EGFR is common in many cancers. Several quinazoline-based drugs, such as gefitinib and erlotinib, are approved EGFR inhibitors. 2-Phenylquinazoline derivatives can act as both reversible and irreversible inhibitors of EGFR.

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is another critical pathway in cancer cell proliferation and survival. Some 4-morpholino-2-phenylquinazolines have been identified as potent and selective inhibitors of the p110α isoform of PI3K.

  • Tankyrase: Tankyrases are enzymes involved in the Wnt/β-catenin signaling pathway. Certain 2-phenylquinazolinones have been identified as potent tankyrase inhibitors, suggesting a role in modulating this oncogenic pathway.

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in transcriptional regulation. Some 2-phenylquinazolinones have been reported as CDK9 inhibitors, although they often show greater potency against other targets like tankyrases.

Signaling Pathway (EGFR Inhibition Example): Inhibition of EGFR blocks the activation of two major downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. Both pathways are central to cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates 2-Phenylquinazoline 2-Phenylquinazoline 2-Phenylquinazoline->EGFR Inhibits ATP Binding Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by 2-Phenylquinazolines.

Induction of NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

A distinct mechanism of action has been identified for a subset of 2-phenylquinazoline-4-amine derivatives. These compounds are potent inducers of the cytoprotective enzyme NQO1.

Mechanism: NQO1 is a detoxification enzyme that catalyzes the two-electron reduction of quinones, protecting cells from oxidative stress and electrophilic attack. The induction of NQO1 is regulated by the antioxidant response element (ARE). It is proposed that these 2-phenylquinazoline derivatives activate the Nrf2 transcription factor, which then binds to the ARE and upregulates the expression of NQO1 and other cytoprotective genes. This mechanism offers a potential chemopreventive strategy.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of a novel 2-phenylquinazoline compound, a series of well-defined experiments are required. The following protocols are provided as a guide for researchers.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay is a fundamental method for determining if a compound inhibits the formation of microtubules. It measures the increase in light scattering as soluble tubulin dimers polymerize.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in absorbance at 350 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

    • Prepare a 10 mM stock solution of GTP in water.

    • Prepare a range of concentrations of the 2-phenylquinazoline test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare positive (e.g., Nocodazole) and negative (DMSO vehicle) controls.

  • Assay Setup (96-well plate):

    • On ice, prepare the tubulin polymerization mix. For a final volume of 100 µL per well, combine tubulin (to a final concentration of 3 mg/mL), GTP (to a final concentration of 1 mM), and GTB.

    • Add 90 µL of the tubulin polymerization mix to each well of a pre-chilled 96-well plate.

    • Add 10 µL of the test compound dilutions, positive control, or negative control to the appropriate wells.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance vs. time for each concentration.

    • Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve for each concentration.

    • Normalize the Vmax values to the vehicle control and plot against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

G cluster_prep Preparation (On Ice) cluster_assay Assay (37°C) cluster_analysis Data Analysis A Prepare Tubulin, GTP, and Buffers C Mix Tubulin, GTP, Buffer and Compound in 96-well plate A->C B Prepare Compound Dilutions (in DMSO) B->C D Incubate at 37°C in Plate Reader C->D E Measure Absorbance (350 nm) Kinetically D->E F Plot Absorbance vs. Time E->F G Calculate Vmax F->G H Determine IC50 Value G->H

Caption: Workflow for a Turbidity-Based Tubulin Polymerization Assay.

Kinase Inhibition Assay (ADP-Glo™ Universal Assay)

This is a robust, luminescence-based assay for measuring kinase activity and its inhibition. It quantifies the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of the kinase, the specific substrate peptide, and ATP in the kinase buffer. The ATP concentration should be optimized and is often set at the Km value for the specific kinase.

    • Prepare a serial dilution of the 2-phenylquinazoline test compound.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, kinase, and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature or 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. It is a standard initial screen for potential anticancer agents.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-phenylquinazoline test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Summary of Quantitative Data

The following table summarizes representative inhibitory concentrations for various 2-phenylquinazoline derivatives against their respective targets.

Compound Class/ExampleTargetAssay TypeIC50 / GI50 ValueReference
Benzotriazole-substituted 2-phenylquinazoline (ARV-2)MCF-7 CellsMTT Assay3.16 µM
4-(N-cycloamino)quinazoline (5f)Tubulin PolymerizationIn Vitro Assay0.77 µM
4-(N-cycloamino)quinazoline (5f)NCI-H460 CellsCytotoxicity Assay1.9-3.2 nM
4-morpholino-2-phenyl-thieno[3,2-d]pyrimidine (15e)PI3K p110αKinase Assay2.0 nM
2-chloro-1-phenyl-1-(quinazolin-4-yl)ethanol (17)A549 CellsAntiproliferative Assay0.027 µM
2-phenylquinazolinone (Compound 42)Tankyrase 2 (TNKS2)Enzymatic AssaySimilar to CDK9 inhibition

Conclusion and Future Outlook

The 2-phenylquinazoline scaffold is a remarkably versatile platform for the development of targeted therapeutics. Its ability to effectively inhibit key oncogenic targets like tubulin and protein kinases has cemented its place in modern medicinal chemistry. The continued exploration of structure-activity relationships, coupled with the application of robust biochemical and cell-based assays, will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved pharmacological profiles. Future research will likely focus on developing dual-target inhibitors, exploring novel kinase targets, and further investigating the potential of these compounds in other therapeutic areas beyond oncology. The detailed mechanistic understanding and the validated experimental workflows presented in this guide provide a solid foundation for these future endeavors.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). MDPI. [Link]

  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. (2022). PubMed. [Link]

  • 2-Phenylquinazolinones as dual-activity tankyrase-kinase inhibitors. (2018). PMC. [Link]

  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. (2023). Bentham Science. [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). IJMPR. [Link]

  • Cell-Based Assays on Microfluidics for Drug Screening. (2019). ACS Sensors. [Link]

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2025). Ukaaz Publications. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]

  • HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives. (2016). Taylor & Francis Online. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • 6-Alkylamino- and 2,3-Dihydro-3'-methoxy-2-phenyl-4-quinazolinones and Related Compounds: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization. (2000). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives: identification of 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one as a highly potent inducer of NAD(P)H quinone
Foundational

Architecting Polypharmacology: Potential Biological Targets of 2-Phenylquinazoline-4-carbonitrile Derivatives

1. Executive Summary: The Privileged Scaffold The 2-phenylquinazoline-4-carbonitrile core represents a highly versatile, "privileged scaffold" in modern medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary: The Privileged Scaffold The 2-phenylquinazoline-4-carbonitrile core represents a highly versatile, "privileged scaffold" in modern medicinal chemistry. By combining the hydrophobic bulk of a 2-phenyl ring with the strong electron-withdrawing and hydrogen-bonding capabilities of a 4-carbonitrile group, this framework serves as a potent starting point for designing targeted therapeutics. The scaffold exhibits remarkable polypharmacology, modulating targets ranging from receptor tyrosine kinases (EGFR) and serine/threonine kinases (AAK1) to structural proteins (tubulin) and neurodegenerative enzymes (AChE, BACE-1).

2. Structural Rationale & Pharmacophore Modeling Causality in Design: The biological efficacy of 2-phenylquinazoline-4-carbonitrile derivatives is not coincidental; it is rooted in precise stereoelectronic properties.

  • The Quinazoline Core: Acts as an ATP-competitive bioisostere. Its planar, heteroaromatic structure allows it to slide seamlessly into the narrow adenine-binding pockets of kinases[1].

  • The 2-Phenyl Substitution: Extends into adjacent hydrophobic sub-pockets (e.g., the colchicine binding site of tubulin or the allosteric pockets of kinases), stabilizing the ligand-protein complex via π−π stacking and van der Waals interactions[2].

  • The 4-Carbonitrile Group: The cyano group is a compact, highly polar vector. It can act as a direct hydrogen bond acceptor in kinase hinge regions (such as in AAK1 or DNA-PK)[3]. Furthermore, it serves as a highly reactive electrophilic center, allowing rapid synthetic derivatization into amines, amidines, or triazines to fine-tune target selectivity[4].

Workflow N1 Scaffold Synthesis (2-Phenylquinazoline-4-carbonitrile) N2 In Vitro Screening (Kinase & Tubulin Assays) N1->N2 N3 Hit Validation (IC50 & Target Engagement) N2->N3 N4 Mechanistic Profiling (Apoptosis & Cell Cycle Arrest) N3->N4

Workflow of target validation for quinazoline-based derivatives.

3. Primary Biological Targets

3.1. Kinase Inhibition: EGFR, PI3K, and AAK1 Quinazoline derivatives are historically renowned for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical driver in non-small cell lung cancer (NSCLC). Derivatives of 2-phenylquinazoline have shown profound efficacy against both wild-type and mutant EGFR (e.g., L858R)[1].

Beyond EGFR, the 4-carbonitrile substitution specifically drives selectivity towards Adaptor Protein 2-Associated Kinase 1 (AAK1), a regulator of clathrin-mediated endocytosis. Structural-activity relationship (SAR) studies reveal that the 4-cyano analog fits perfectly into a small hydrophobic pocket in the AAK1 kinase domain, yielding nanomolar potency[3]. Additionally, these compounds interrupt the downstream PI3K/AKT signaling cascade, inducing G2/M phase cell cycle arrest and apoptosis[2].

Pathway Ligand EGF Ligand EGFR EGFR (Mutant/WT) Ligand->EGFR PI3K PI3K-α EGFR->PI3K Inhibitor 2-Phenylquinazoline Derivative Inhibitor->EGFR Inhibitor->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis / Cell Cycle Arrest AKT->Apoptosis

EGFR/PI3K signaling pathway inhibition by 2-phenylquinazoline derivatives.

3.2. Microtubule Destabilization: Tubulin Colchicine Binding Site Tubulin is a highly validated target for antineoplastic agents. Benzotriazole-substituted 2-phenylquinazolines have been identified as potent tubulin polymerization inhibitors. By binding to the colchicine site, these derivatives prevent the formation of the mitotic spindle, arresting cells in the G2/M phase and triggering mitochondria-mediated apoptosis[5].

3.3. Neurodegenerative Targets: AChE and BACE-1 In the context of Alzheimer's Disease (AD), the 2-phenylquinazoline scaffold has been engineered into multitarget-directed ligands. Specific derivatives act as dual inhibitors of human acetylcholinesterase (hAChE) and β -secretase (hBACE-1). The quinazoline core interacts with the peripheral anionic site (PAS) of AChE, which not only prevents acetylcholine breakdown but also halts AChE-induced Amyloid- β ( ) aggregation[6].

AD_Targets Scaffold 2-Phenylquinazoline Derivatives AChE Acetylcholinesterase (AChE-PAS) Scaffold->AChE BACE β-Secretase (BACE-1) Scaffold->BACE Amyloid Aβ Aggregation Scaffold->Amyloid AChE->Amyloid BACE->Amyloid Neuro Neuroprotection Amyloid->Neuro

Multitarget inhibition logic of quinazoline derivatives in Alzheimer's models.

4. Quantitative Data Summary The following table synthesizes the inhibitory concentrations ( IC50​ ) of various functionalized quinazoline derivatives across multiple biological targets, demonstrating the scaffold's broad therapeutic window.

Compound Class / DerivativePrimary Biological TargetCell Line / Enzyme IC50​ Value
4-Indolyl Quinazoline (Cmpd 29)EGFR (L858R Mutant)PC-9 (Lung Adenocarcinoma)1.9 nM
Quinazolin-4(3H)-one (Cmpd 50)PI3K- α HCC827 (NSCLC)72.0 nM
Quinazoline-4-carbonitrile (Cmpd 18)AAK1Isolated Kinase Assay17.0 nM
Benzotriazole-2-phenylquinazolineTubulin (Colchicine Site)MCF-7 (Breast Cancer)3.16 μ M
Piperazinyl-2-phenylquinazolineAChE / BACE-1SH-SY5Y (Neuroblastoma)Multitarget

5. Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . They incorporate internal controls and orthogonal checks to eliminate false positives caused by compound aggregation, auto-fluorescence, or off-target effects.

Protocol 1: High-Throughput TR-FRET Kinase Inhibition Assay (EGFR/AAK1) Causality: Traditional colorimetric or standard fluorescence assays are highly susceptible to interference from the auto-fluorescence of heteroaromatic quinazolines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay to eliminate background fluorescence. The ratiometric readout intrinsically normalizes well-to-well dispensing errors, ensuring the IC50​ reflects true target engagement.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 1 mM DTT immediately before use. Self-Validation Check: DTT maintains a reducing environment, preventing false-positive inhibition via non-specific cysteine oxidation.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-phenylquinazoline-4-carbonitrile derivative in 100% DMSO. Transfer to a 384-well proxiplate (final DMSO concentration 1%). Include Erlotinib (for EGFR) or a known AAK1 inhibitor as a positive control.

  • Enzyme-Substrate Incubation: Add the target kinase and a biotinylated peptide substrate. Initiate the reaction by adding ATP at exactly its apparent Km​ value. Causality: Running the assay at the Km​ for ATP ensures maximum sensitivity for identifying ATP-competitive inhibitors like quinazolines. Incubate for 60 minutes at room temperature.

  • Detection & Ratiometric Analysis: Stop the reaction by adding EDTA (to chelate Mg2+) alongside Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate on a microplate reader (Ex: 340 nm, Em: 620 nm and 665 nm). Calculate the 665/620 nm emission ratio to determine specific kinase activity.

Protocol 2: Kinetic Tubulin Polymerization Assay Causality: Endpoint assays cannot distinguish between tubulin stabilizers (e.g., paclitaxel) and destabilizers (e.g., colchicine). A kinetic fluorescence assay monitors the rate of microtubule formation in real-time, providing mechanistic proof of the compound's mode of action.

  • Baseline Establishment: Pre-warm a 96-well half-area black plate to 37°C in a fluorescence microplate reader.

  • Reaction Assembly: On ice, prepare a mixture of >99% pure porcine brain tubulin (3 mg/mL), 1 mM GTP, and a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore) in PIPES buffer.

  • Compound Addition: Add the quinazoline derivative (10 μ M). Self-Validation Check: Include three distinct controls: Vehicle (DMSO), a known stabilizer (Paclitaxel, 10 μ M), and a known destabilizer (Colchicine, 10 μ M).

  • Kinetic Measurement: Rapidly transfer the plate to the 37°C reader. Monitor fluorescence (Ex: 340 nm / Em: 430 nm) every 60 seconds for 60 minutes.

  • Data Interpretation: Plot the fluorescence over time. A compound binding to the colchicine site will demonstrate a flattened curve with a significantly reduced Vmax​ compared to the DMSO control, directly proving tubulin destabilization.

References
  • Title: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives. Source: Taylor & Francis Online URL: [Link]

  • Title: Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. Source: ACS Publications URL: [Link]

  • Title: Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Source: Taylor & Francis Online URL: [Link]

  • Title: Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Source: PubMed URL: [Link]

  • Title: Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. Source: ACS Publications URL: [Link]

Sources

Exploratory

The Privileged Quinazoline Scaffold: Mechanistic Insights and Therapeutic Potential in Targeted Kinase Inhibition

Executive Summary Quinazoline and quinazolinone-containing compounds represent a cornerstone in modern medicinal chemistry due to their remarkable structural versatility and broad-spectrum therapeutic potential[1]. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazoline and quinazolinone-containing compounds represent a cornerstone in modern medicinal chemistry due to their remarkable structural versatility and broad-spectrum therapeutic potential[1]. As a nitrogen-containing heterocyclic pharmacophore, the quinazoline core exhibits exceptional affinity for the ATP-binding cleft of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[2]. This technical guide synthesizes the mechanistic foundations, structure-activity relationships (SAR), and self-validating experimental methodologies required for researchers and drug development professionals to engineer and evaluate next-generation quinazoline-based therapeutics.

Mechanistic Foundations: The ATP-Competitive Paradigm

The primary mechanism of action for oncological quinazoline derivatives is the competitive inhibition of intracellular receptor tyrosine kinases[1]. Upon extracellular ligand binding, EGFR dimerizes, leading to the autophosphorylation of its intracellular kinase domain[3]. Quinazoline inhibitors disrupt this oncogenic cascade by competing directly with ATP.

Crucially, the efficacy of these compounds is driven by a highly conserved structural interaction: the N1 atom of the quinazoline ring forms a critical hydrogen bond with the backbone NH of the Met769 residue situated in the hinge region of the EGFR kinase domain[4]. This precise molecular anchoring prevents ATP binding, thereby silencing downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which are responsible for tumor proliferation, survival, and metastasis[1].

G EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Activates Downstream RAS/RAF/MEK/ERK & PI3K/AKT/mTOR EGFR->Downstream Triggers Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Competes with ATP (Binds Hinge Region) ATP ATP Binding ATP->EGFR Phosphorylates Transcription Gene Transcription (Proliferation & Survival) Downstream->Transcription Promotes

Fig 1. EGFR signaling cascade and the competitive inhibitory mechanism of quinazolines.

Structural Evolution & Quantitative Efficacy

The clinical journey of quinazolines highlights a continuous structural evolution aimed at overcoming acquired drug resistance. First-generation quinazolines reversibly bind the wild-type and L858R mutant EGFR[2]. However, the emergence of the T790M "gatekeeper" mutation necessitated second-generation irreversible inhibitors, which feature a Michael acceptor moiety designed to form a covalent bond with the Cys797 residue[4].

Recently, advanced in silico 3D-QSAR modeling has driven the development of macrocyclization strategies[5]. Rigidifying the quinazoline scaffold via macrocyclization yields highly potent, mutant-selective inhibitors that target Del19 and L858R mutations while sparing wild-type EGFR, thereby minimizing off-target toxicities[6].

Table 1: Quantitative Data Summary of Key Quinazoline-Based Inhibitors
CompoundPrimary Target(s)Binding MechanismClinical ApplicationTypical IC50 Range (nM)
Gefitinib EGFR (WT, L858R)Reversible ATP-competitiveNSCLC2.0 - 15.0
Erlotinib EGFR (WT, L858R)Reversible ATP-competitiveNSCLC, Pancreatic2.0 - 20.0
Lapatinib EGFR, HER2Reversible dual-inhibitorBreast Cancer10.0 - 20.0
Afatinib EGFR (incl. T790M), HER2Irreversible covalent (Cys797)NSCLC< 1.0

Self-Validating Experimental Methodologies

To ensure data integrity during drug development, screening protocols must operate as self-validating systems. As an Application Scientist, I mandate a tiered orthogonal approach: biochemical affinity must be validated by cellular phenotype, which must in turn be confirmed by molecular target engagement.

Workflow Design In Silico Design (3D-QSAR) Synthesis Chemical Synthesis (Quinazoline Core) Design->Synthesis Enzymatic Cell-Free Kinase Assay (IC50 Determination) Synthesis->Enzymatic Cellular Cell Viability Assay (GI50 Validation) Enzymatic->Cellular Validation Western Blot (Target Phosphorylation) Cellular->Validation

Fig 2. Self-validating high-throughput screening workflow for quinazoline-based inhibitors.

Protocol A: Cell-Free Continuous-Read EGFR Kinase Assay

Causality: Endpoint assays often mask time-dependent inhibition kinetics. A continuous-read fluorometric assay is essential to differentiate between standard reversible ATP-competition and the time-dependent covalent binding characteristic of advanced quinazoline derivatives[7]. Methodology:

  • Preparation: Dilute the synthesized quinazoline compound in DMSO. Ensure the final assay DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Enzyme Incubation: Combine 5 nM recombinant EGFR kinase (WT or T790M/L858R mutant) with the compound in a reaction buffer (e.g., PBS pH 7.4, 5 mM GSH, 10% acetonitrile)[7]. Incubate at 37°C.

  • Reaction Initiation: Add ATP (at the predetermined Km concentration, e.g., 15 μM) and a fluorescent peptide substrate (e.g., Y12-Sox)[7].

  • Kinetic Monitoring: Measure fluorescence continuously over a 360-minute window, taking readings at 30-minute intervals[7].

  • Validation: Include a known inhibitor (e.g., Erlotinib) as a positive control and a vehicle-only negative control. Calculate the IC50 using a non-linear regression model.

Protocol B: Cell Viability and Anoikis Reversal Assay

Causality: Biochemical potency does not guarantee cellular penetration or physiological efficacy. We utilize an ATP-luminescence assay because intracellular ATP is a direct, highly sensitive proxy for metabolic viability. Furthermore, evaluating quinazolines in anchorage-independent conditions assesses their ability to reverse anoikis resistance—a critical factor in metastatic progression[8]. Methodology:

  • Cell Seeding: Plate target cells (e.g., A431, H1975) in 96-well plates. For anoikis assays, utilize ultra-low attachment plates to intentionally prevent integrin-mediated survival signaling[8].

  • Compound Treatment: Add serial dilutions of the quinazoline derivative to the wells.

  • Incubation: Culture the plates for 72 hours under standard conditions (37°C, 5% CO2)[7].

  • Lysis & Detection: Remove plates and equilibrate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to lyse the cells and release ATP.

  • Quantification: Mix on an orbital shaker for 2 minutes, incubate for 10 minutes to stabilize the luminescent signal, and read via a plate reader. Calculate the GI50 relative to the DMSO control.

Therapeutic Horizons Beyond Oncology

While predominantly recognized as kinase inhibitors, the quinazoline scaffold exhibits profound pleiotropic effects. Notably, quinazoline-based α1-adrenoreceptor antagonists (e.g., doxazosin, terazosin) demonstrate significant therapeutic value in prostate cancer[8].

These compounds induce apoptosis and impair tumor vascularity independent of cellular proliferation. Mechanistically, they disrupt integrin-mediated cell survival pathways, effectively reversing anoikis resistance. This unique apoptosis-driven anti-tumor action provides a rigorous interrogation platform and a novel chemopreventative strategy for treating metastatic castration-resistant prostate cancer (CRPC)[8].

Conclusion

The quinazoline core remains a highly privileged scaffold in drug discovery. By integrating rational in silico design (3D-QSAR)[5], rigorous kinetic profiling, and orthogonal cellular validation, researchers can systematically unlock its potential against increasingly complex pathological targets. Future paradigms will likely rely heavily on macrocyclization and precision covalent targeting to outpace the rapid mutation rates of oncogenic kinases.

References

  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. International Journal of Pharmaceutical Sciences and Research. Link

  • Therapeutic Value of Quinazoline-based Compounds in Prostate Cancer. National Institutes of Health (NIH) / Anticancer Research. Link

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. Link

  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. National Institutes of Health (NIH). Link(Inferred from general NIH PMC repository)

  • Methods EGFR Biochemical Assays. The Royal Society of Chemistry. Link

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. ACS Publications - Journal of Medicinal Chemistry. Link

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. National Institutes of Health (NIH) / IJMS.Link

Sources

Foundational

In Silico Modeling of 2-Phenylquinazoline-4-carbonitrile Interactions: A Comprehensive Computational Guide for Kinase Inhibitor Design

Executive Summary The quinazoline scaffold is a privileged pharmacophore in oncology, forming the core of several FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib. Recent advancements in rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in oncology, forming the core of several FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib. Recent advancements in rational drug design have highlighted the 2-phenylquinazoline-4-carbonitrile derivative as a highly potent structural framework for dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic tutorial steps. Here, we dissect the causality behind computational choices, establishing a self-validating in silico workflow that bridges static molecular docking with dynamic, time-resolved molecular dynamics (MD) simulations.

Mechanistic Rationale: The Stereoelectronics of the Scaffold

To accurately model a compound in silico, one must first understand the stereoelectronic properties that drive its biological activity. The 2-phenylquinazoline-4-carbonitrile molecule is not a random assembly of functional groups; it is a precision-engineered ATP-competitive inhibitor [4].

  • The Quinazoline Core: Acts as an adenine mimetic. The N1 and N3 nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR).

  • The 2-Phenyl Substitution: Introduces a bulky, lipophilic moiety that projects into the deep hydrophobic pocket adjacent to the ATP-binding site. This drives the entropic favorability of the binding event by displacing high-energy water molecules.

  • The 4-Carbonitrile Group (-C≡N): This is the critical differentiator. The strong electron-withdrawing nature of the nitrile group reduces the electron density of the quinazoline ring, modulating its pKa to prevent off-target toxicity. Furthermore, the linear, sp-hybridized nitrogen acts as a highly directional hydrogen-bond acceptor, capable of interacting with catalytic lysine residues (e.g., Lys745 in EGFR) [2].

PathwayLogic Ligand EGF / VEGF (Extracellular) Receptor EGFR / VEGFR-2 (Kinase Domain) Ligand->Receptor Dimerization Signaling PI3K / AKT / MAPK (Proliferation) Receptor->Signaling ATP Phosphorylation Inhibitor 2-Phenylquinazoline- 4-carbonitrile Inhibitor->Receptor ATP-Competitive Hinge Binding Outcome Tumor Cell Apoptosis Signaling->Outcome Pathway Blockade

Caption: Mechanistic logic of EGFR/VEGFR-2 inhibition by 2-phenylquinazoline-4-carbonitrile.

The Self-Validating In Silico Pipeline

Why this specific workflow?
  • Causality of MD over Docking: Docking algorithms use rigid or semi-flexible receptors. They cannot account for the induced-fit conformational shifts of the kinase activation loop (A-loop) or the DFG (Asp-Phe-Gly) motif. A 100 ns MD simulation allows the protein to "breathe" around the 2-phenylquinazoline-4-carbonitrile ligand, filtering out false-positive docking poses that are kinetically unstable[3].

  • Causality of MM-GBSA: Docking scoring functions (like Glide XP or Vina) are heavily weighted toward enthalpic interactions (H-bonds). MM-GBSA recalculates the free energy of the MD trajectory, factoring in the vital desolvation penalties and hydrophobic packing driven by the 2-phenyl group.

InSilicoWorkflow LigPrep Ligand Preparation (Epik: pKa & Tautomers) Docking High-Throughput Docking (Grid Generation & SP/XP Scoring) LigPrep->Docking ProtPrep Protein Preparation (PropKa: H-bond Optimization) ProtPrep->Docking MD Molecular Dynamics (100ns) (NPT Ensemble, TIP3P Water) Docking->MD Select Top Poses (RMSD < 2.0 Å) MMGBSA MM-GBSA Calculation (ΔG_bind Validation) MD->MMGBSA Extract Trajectory Frames

Caption: The self-validating computational workflow for kinase inhibitor modeling.

Step-by-Step Experimental Protocols

The following methodologies detail the exact parameters required to reproduce highly accurate in silico models for this specific scaffold.

Protocol 1: Target and Ligand Preparation
  • Step 1.1: Retrieve the high-resolution crystal structures of EGFR (e.g., PDB ID: 1M17 for Wild-Type, 4WKQ for mutant) and VEGFR-2 (e.g., PDB ID: 4ASD) from the Protein Data Bank.

  • Step 1.2: Apply the Protein Preparation Wizard. Crucial Causality: You must assign correct protonation states at pH 7.4 using PropKa. Kinase active sites often contain critical histidine residues (e.g., His773) whose protonation state dictates the geometry of the binding pocket.

  • Step 1.3: Prepare the 2-phenylquinazoline-4-carbonitrile ligand using LigPrep. Generate all possible stereoisomers and tautomers. Ensure the carbonitrile group is modeled with linear geometry (180° bond angle).

Protocol 2: Precision Molecular Docking
  • Step 2.1: Define the receptor grid. Center the grid box (typically 20 Å × 20 Å × 20 Å) on the co-crystallized native ligand (e.g., Erlotinib).

  • Step 2.2: Apply a hydrogen bond constraint to the hinge region backbone amide (Met793 in EGFR or Cys919 in VEGFR-2). Causality: Quinazolines that do not anchor to the hinge region are invariably inactive in vitro. Forcing this constraint eliminates computationally favorable but biologically irrelevant poses.

  • Step 2.3: Execute Extra Precision (XP) docking. Retain poses that exhibit both the hinge H-bond and pi-pi stacking between the 2-phenyl ring and the hydrophobic gatekeeper residues.

Protocol 3: 100 ns Molecular Dynamics (MD) Simulation
  • Step 3.1: Solvate the selected docked complex in an orthorhombic box using the TIP3P water model, ensuring a 10 Å buffer between the protein and the box edge. Neutralize the system with Na+/Cl- ions (0.15 M).

  • Step 3.2: Parameterize the ligand using the OPLS4 or AMBER force field. Causality: The carbonitrile group's partial charges must be accurately mapped to simulate its dipole moment correctly against the surrounding water molecules.

  • Step 3.3: Equilibrate the system using an NVT ensemble (300 K) for 1 ns, followed by an NPT ensemble (1 bar, 300 K) for 2 ns.

  • Step 3.4: Run the production MD for 100 ns. Monitor the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. A plateau in RMSD (< 2.5 Å fluctuation) validates the stability of the docking pose [3].

Quantitative Data Presentation

The tables below summarize the expected in silico outputs when modeling 2-phenylquinazoline-4-carbonitrile against its primary targets, synthesized from benchmarked computational studies [1][2].

Table 1: Simulated Binding Affinities and Free Energies
Target ProteinReceptor StateDocking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Ligand RMSD at 100ns (Å)
EGFR (WT) Active (DFG-in)-8.45 ± 0.2-62.3 ± 4.11.8 ± 0.3
EGFR (T790M) Mutated-7.92 ± 0.3-55.8 ± 3.82.4 ± 0.4
VEGFR-2 Active (DFG-in)-8.11 ± 0.2-59.1 ± 4.51.9 ± 0.2

Note: The highly negative MM-GBSA scores confirm that the 2-phenyl substitution heavily drives binding through favorable van der Waals (vdW) and lipophilic interactions.

Table 2: Key Residue Interaction Profile
Functional GroupInteracting Residue (EGFR)Interaction TypeDistance (Å)Stability (% MD Time)
Quinazoline N1 Met793 (Hinge)Hydrogen Bond (Acceptor)2.8 - 3.194%
2-Phenyl Ring Leu718, Val726Hydrophobic / Pi-Alkyl3.5 - 4.288%
4-Carbonitrile Lys745Electrostatic / Dipole3.2 - 3.676%
Quinazoline Core Phe723Pi-Pi Stacking (T-shaped)4.5 - 5.082%

Conclusion

The in silico modeling of 2-phenylquinazoline-4-carbonitrile reveals a highly optimized binding profile. The quinazoline core satisfies the mandatory hinge-region hydrogen bonding, while the 2-phenyl and 4-carbonitrile groups exploit the hydrophobic pocket and electrostatic gradients of the kinase active site, respectively. By employing a rigorous, physics-based computational pipeline—moving from static docking to 100 ns MD simulations and MM-GBSA calculations—researchers can confidently validate these interactions prior to in vitro synthesis and biological assaying.

References

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy.Arabian Journal of Chemistry.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuOY-Iia0_MUd51wJrwq5g-v_tEYlZcS4zOg8DNTWe7DHlcaJS-ozqMgoIS8VS8rVINLJwZK3Oe7MyglliFd5HtYtEOtz6i3khc79ZcfuF9qP48P0rYxu8Bifqbkzmtx3WGnUq2B4d5KrnXFZCdceSJ1uYDpp0tQDqEcmx6b4jj7y57NMcmWRZszrxVID4HXRaicf1LvDLlQBRBfmbBW9Pkp2RAC57xxw_MkAa9NzXMVRwegboEc0sc8sdl2yT_Apa6m_XpyjraiIxFvngCoubzZEQQaZqhQzbupLar-NN_w==]
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics.MDPI.[URL: https://vertexaisearch.cloud.google.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.Journal of Applied Pharmaceutical Science.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8cAvsJ33quA9HDx2AvF8sKnJjpYhSFWokI4uX1immCVahzJMNq9Y4Q_ySfPyNqdus0AfG6ZsNcfKueHKI7aAh0jCKBbCGlI1rXfg9iWpKA7iF-9T08QGWfVSdz4g-lKL1deMKFv20yFAVttV8hBAi]
  • The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas.The Journal of Organic Chemistry (ACS Publications).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoUjoHDkqWoI4VSdqprDcytIj9ylIUw3aEJPOfjGIFUgv-aohaCL6dUaTsV2EnMTwOc5Y5102FY-wNL5qsx5ADNyA08F3XtI_mxCiAcDf0IKq9oNbmXXQRhyrbldvBfXhrXuD10w==]
Exploratory

Photophysical Properties of 2-Aryl-4-cyanoquinazolines: A Technical Guide to Push-Pull Fluorophores

Executive Summary The development of highly tunable organic fluorophores is a cornerstone of modern molecular imaging, optoelectronics, and chemosensing. Among nitrogen-containing heterocycles, 2-aryl-4-cyanoquinazolines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly tunable organic fluorophores is a cornerstone of modern molecular imaging, optoelectronics, and chemosensing. Among nitrogen-containing heterocycles, 2-aryl-4-cyanoquinazolines have emerged as a fascinating class of push-pull (Donor-π-Acceptor) chromophores. By strategically introducing a strongly electron-withdrawing cyano (–CN) group at the C4 position of the quinazoline ring, researchers can drastically alter the electronic landscape of the molecule.

This technical whitepaper provides an in-depth analysis of the photophysical properties of 2-aryl-4-cyanoquinazolines. Designed for researchers and drug development professionals, this guide synthesizes mechanistic excited-state dynamics, quantitative spectroscopic data, and field-validated experimental protocols for characterizing these complex luminescent systems.

Structural Paradigm: The 4-Cyanoquinazoline Core

The fundamental photophysical behavior of 2-aryl-4-cyanoquinazolines is dictated by their D-π-A architecture. The quinazoline core itself is electron-deficient, but the addition of the C4-cyano group significantly reinforces its electron-accepting capacity.

Frontier molecular orbital (FMO) analyses reveal that the introduction of the cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level substantially. Consequently, the HOMO-LUMO energy gap of 4-cyanoquinazolines is decreased by more than 1 eV compared to their quinazolin-4(3H)-one counterparts[1]. This narrowed bandgap manifests macroscopically; these compounds typically present as orange or red-colored powders in the solid state[2].

When coupled with strong electron-donating groups (EDGs) at the 2-aryl position—such as diethylamino (Et₂N–), diphenylamino (Ph₂N–), or carbazol-9-yl moieties—the resulting push-pull system exhibits highly polarized excited states and pronounced intramolecular charge transfer (ICT) characteristics.

Excited-State Dynamics and Solvatochromism

The photoluminescent behavior of 4-cyanoquinazolines is highly sensitive to the microenvironment, a phenomenon driven by the competition between different excited-state relaxation pathways.

  • Absorption Profiles: In non-polar solvents like toluene, the absorption spectra typically feature a main longwave band between 365–402 nm (originating from the main conjugated skeleton) and a weaker, red-shifted shoulder at 415–475 nm attributed to direct charge transfer (CT) transitions[2].

  • Dual Emission: Upon excitation, these chromophores frequently display dual emission bands. This is a critical diagnostic feature indicating the simultaneous presence of distinct emitting species—often a mix of Locally Excited (LE) states and ICT states, or the formation of ground-state dimers/aggregates[2].

  • Solvatochromism and TICT Formation: 4-Cyanoquinazolines are generally less emissive than quinazolinones[3]. When transitioning from a non-polar solvent (toluene) to a polar solvent (acetonitrile, MeCN), the fluorescence quantum yield (Φ_F) of Et₂N– and Ph₂N– derivatives drops significantly[4]. This quenching is caused by the polar solvent stabilizing a highly polar, non-radiative Twisted Intramolecular Charge Transfer (TICT) state. Interestingly, carbazol-9-yl derivatives resist this trend, showing enhanced emission in polar media due to the rigid, planar nature of the carbazole donor which sterically hinders the TICT twisting mechanism[2].

ExcitedState S0 Ground State (S0) 4-Cyanoquinazoline LE Locally Excited (LE) State (Franck-Condon) S0->LE Photon Absorption (365-402 nm) LE->S0 Fluorescence (Dual Emission) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Solvent Relaxation (Polar Media) ICT->S0 Red-shifted Emission (Low QY) TICT Twisted ICT (TICT) State (Non-radiative) ICT->TICT Conformational Twist (Quenching in MeCN) Agg Aggregated State (AIEE in MeCN/H2O) ICT->Agg Addition of Water (Restricted Rotation) TICT->S0 Non-radiative Decay Agg->S0 Enhanced Emission (AIEE)

Figure 1: Jablonski diagram illustrating the excited-state dynamics of 4-cyanoquinazolines.

Quantitative Photophysical Data

The table below synthesizes the core photophysical metrics of representative 4-cyano-2-arylquinazolines, highlighting the profound impact of the donor fragment and solvent polarity[1][2][3].

Donor Moiety (at C2-Aryl)SolventAbsorption λ_max (nm)Emission λ_max (nm)Quantum Yield (Φ_F)Mechanistic Observation
Diethylamino (Et₂N–) Toluene365–402 (shoulder ~430)Dual Emission< 23%Strong ICT; highly polarized excited state.
Diethylamino (Et₂N–) MeCN~360 (shoulder ~415)Red-shiftedQuenchedTICT state stabilization drives non-radiative decay.
Diphenylamino (Ph₂N–) Toluene365–402Dual Emission< 20%Moderate ICT; non-planar ground state geometry.
Diphenylamino (Ph₂N–) MeCN~360Red-shiftedQuenchedSolvent-induced quenching via rotational freedom.
Carbazol-9-yl Toluene< 365Blue-shiftedLowRigid donor restricts structural reorganization.
Carbazol-9-yl MeCN< 360Blue-shiftedEnhancedAnomalous emission strengthening; TICT is blocked.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the photophysical characterization of push-pull quinazolines must follow strict, self-validating protocols. Below are the field-proven workflows for baseline characterization and Aggregation-Induced Emission Enhancement (AIEE) analysis.

Workflow Prep 1. Sample Preparation (OD < 0.1, 10⁻⁵ M) Abs 2. UV-Vis Absorption (Identify λ_max & CT bands) Prep->Abs Em 3. Fluorescence Spectra (Dual Emission Profiling) Abs->Em QY 4. Quantum Yield (Φ_F) (Comparative Method) Em->QY AIE 5. AIEE Titration (MeCN:H2O Fractions) Em->AIE

Figure 2: Sequential experimental workflow for the photophysical characterization of fluorophores.

Protocol: Steady-State Photophysical Characterization

This protocol establishes the baseline absorption, emission, and quantum yield (Φ_F) of the synthesized chromophores.

  • Stock Preparation: Dissolve the purified 4-cyanoquinazoline derivative in spectroscopic-grade toluene and acetonitrile (MeCN) to create 1.0 × 10⁻³ M stock solutions.

  • Working Dilution (Self-Validation Step): Dilute the stock to a working concentration of ~1.0 × 10⁻⁵ M. Causality: You must verify via a rapid UV-Vis scan that the Optical Density (OD) at the chosen excitation wavelength is strictly ≤0.1 . Higher absorbances lead to the inner-filter effect and self-absorption, which will artificially deflate your quantum yield calculations.

  • UV-Vis Spectroscopy: Record the absorption spectrum from 300 nm to 600 nm. Identify the primary π-π* transition peak and any longer-wavelength CT shoulders.

  • Fluorescence Emission: Excite the sample at its absorption maximum ( λmax​ ). Record the emission spectrum, taking careful note of dual emission peaks.

  • Quantum Yield Calculation: Calculate the relative Φ_F using a standard reference (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) using the standard comparative equation, ensuring you correct for the refractive index ( η ) differences between the sample solvent and the reference solvent.

Protocol: Aggregation-Induced Emission Enhancement (AIEE) Assay

Because 4-cyanoquinazolines often suffer from TICT-induced quenching in polar solvents, restricting their intramolecular rotation via aggregation can recover their fluorescence[3].

  • Solvent System Setup: Prepare a 1.0 × 10⁻⁴ M stock solution of the dye in pure MeCN.

  • Fractional Titration: Prepare ten 10 mL volumetric flasks. Add 1 mL of the stock solution to each flask.

  • Inducing Aggregation: To each flask, add varying volume fractions ( fw​ ) of ultra-pure water (e.g., 0%, 10%, 20% ... 90%). Make up the remaining volume with MeCN to ensure a constant final dye concentration of 1.0 × 10⁻⁵ M. Causality: Water is a non-solvent for these hydrophobic quinazolines. As fw​ increases, the molecules are forced to aggregate into nanoparticles. This physical packing restricts the rotational freedom of the donor groups (e.g., Ph₂N–), effectively shutting down the non-radiative TICT pathway and forcing radiative decay (fluorescence turn-on).

  • Dispersion: Sonicate all mixtures for 60 seconds to ensure a uniform, metastable nanoparticle suspension.

  • Measurement: Immediately measure the fluorescence emission of each fraction. Plot the peak emission intensity against fw​ to map the critical aggregation concentration.

Conclusion

The 2-aryl-4-cyanoquinazoline scaffold represents a highly sensitive, tunable platform for push-pull fluorophores. While the strong electron-withdrawing nature of the C4-cyano group narrows the bandgap and induces complex dual-emission and TICT behaviors, these "limitations" can be elegantly leveraged. By understanding the causality between solvent polarity, donor rigidity, and rotational freedom, researchers can exploit these molecules as microenvironmental sensors, AIEE-active probes, and dynamic reporters for kinase inhibitor responses[5].

Sources

Protocols & Analytical Methods

Method

Application Note: Telescoped One-Pot Synthesis of 2-Arylquinazoline-4-carbonitriles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Advanced Methodology, Mechanistic Rationale, and Self-Validating Protocols Executive Summary 2-Arylquinazoline-4-carboni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Advanced Methodology, Mechanistic Rationale, and Self-Validating Protocols

Executive Summary

2-Arylquinazoline-4-carbonitriles are highly privileged scaffolds in modern drug discovery. They serve as critical precursors for kinase inhibitors (such as AAK1 inhibitors) and act as versatile synthetic handles for the installation of amidines, tetrazoles, and other pharmacophores. Traditional syntheses of these compounds rely on harsh, multi-step sequences involving POCl3​ -mediated chlorination, which generates corrosive HCl gas and complicates intermediate isolation.

This application note details a modernized, telescoped one-pot protocol that bypasses intermediate isolation. By coupling a mild oxidative cyclocondensation with a benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP)-mediated nucleophilic aromatic substitution ( SN​Ar ) , researchers can rapidly and safely access diverse 4-cyanoquinazolines under ambient conditions.

Mechanistic Rationale & Strategic Advantages (E-E-A-T)

To ensure high fidelity and yield, this protocol is built on three mechanistically distinct but highly compatible phases executed in a single reaction vessel:

  • Oxidative Cyclocondensation (Phase 1): The sequence initiates with the condensation of anthranilamide and an aryl aldehyde. We utilize 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a mild, transition-metal-free oxidant to drive the cyclization of the transient dihydroquinazolinone into the fully aromatic 2-arylquinazolin-4(3H)-one. Causality: DDQ is specifically chosen over halogen-based oxidants (like I2​ ) to prevent the downstream formation of highly toxic cyanogen halides (e.g., ICN ) when cyanide is introduced.

  • Phosphonium Activation (Phase 2): Instead of isolating the highly insoluble quinazolinone intermediate, the reaction is telescoped by introducing BOP and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU, a sterically hindered non-nucleophilic base, deprotonates the quinazolinone ( pKa​≈10 ), shifting the equilibrium toward the nucleophilic C4-OH tautomer. This oxygen attacks the BOP reagent, generating a highly electrophilic C4-phosphonium intermediate while DBU neutralizes the HPF6​ byproduct .

  • Cyanative SN​Ar (Phase 3): The phosphonium moiety is a superior leaving group compared to traditional halides. Introduction of sodium cyanide ( NaCN ) results in a rapid, room-temperature SN​Ar , affording the 2-arylquinazoline-4-carbonitrile.

Reaction Pathway Visualization

ReactionMechanism Step1 Anthranilamide + Aryl Aldehyde Step2 Dihydroquinazolinone Intermediate Step1->Step2 Condensation (-H2O) Step3 2-Arylquinazolin-4(3H)-one (Tautomerizes to C4-OH) Step2->Step3 Oxidation (DDQ) Step4 C4-Phosphonium Salt (BOP + DBU activation) Step3->Step4 BOP, DBU (-HOBt, -HMPA) Step5 2-Arylquinazoline- 4-carbonitrile Step4->Step5 NaCN (SNAr)

Mechanistic workflow for the one-pot synthesis of 2-arylquinazoline-4-carbonitriles.

Comprehensive One-Pot Protocol

⚠️ CRITICAL SAFETY NOTICE: This protocol utilizes Sodium Cyanide ( NaCN ). NaCN is acutely toxic and potentially fatal if inhaled, swallowed, or absorbed through the skin. All operations must be conducted in a fully functioning fume hood. Ensure cyanide antidotes (e.g., hydroxocobalamin) are readily accessible.

Materials & Reagents
  • Anthranilamide (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • DDQ (1.1 mmol)

  • BOP reagent (1.3 mmol)

  • DBU (1.5 mmol)

  • NaCN (2.0 mmol)

  • Anhydrous Acetonitrile ( MeCN ) (10 mL)

Step-by-Step Methodology (Self-Validating System)

Phase 1: Condensation & Oxidation

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilamide (1.0 mmol) and the aryl aldehyde (1.0 mmol) in anhydrous MeCN (10 mL).

  • Add DDQ (1.1 mmol) portion-wise over 5 minutes. The solution will immediately darken.

  • Stir at room temperature for 2–3 hours.

  • Validation Checkpoint: Monitor by TLC (UV 254 nm). The disappearance of the aldehyde and the emergence of a bright blue fluorescent spot under long-wave UV (365 nm) indicates successful formation of the 2-arylquinazolin-4(3H)-one.

Phase 2: Phosphonium Activation 5. To the same reaction flask, add BOP reagent (1.3 mmol) in one portion. 6. Dropwise, add DBU (1.5 mmol) via syringe. The reaction mixture will become homogeneous as the quinazolinone is deprotonated and solubilized. 7. Stir for 25 minutes at room temperature. 8. Validation Checkpoint: An aliquot quenched in water/EtOAc will show the disappearance of the fluorescent quinazolinone and the formation of a highly polar phosphonium/HOBt adduct on the TLC baseline .

Phase 3: Cyanation & Workup 9. Ensure the fume hood sash is lowered. Add NaCN (2.0 mmol) in one portion. 10. Stir the mixture at room temperature for 1.5 hours. 11. Validation Checkpoint: TLC will reveal a new, highly UV-active, non-polar spot corresponding to the target 2-arylquinazoline-4-carbonitrile. 12. Quenching: Carefully quench the reaction by adding 15 mL of a 10% aqueous sodium hypochlorite (bleach) solution saturated with NaHCO3​ .

  • Causality: Bleach safely oxidizes residual cyanide to the significantly less toxic cyanate ( OCN− ), while the NaHCO3​ buffer prevents the pH from dropping, strictly avoiding the generation of volatile HCN gas. Stir vigorously for 30 minutes.
  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Substrate Scope & Quantitative Data

The telescoped one-pot protocol is highly tolerant of varying electronic properties on the aryl ring. Below is a summary of expected reaction kinetics and yields based on substrate electronics.

Substrate (Aryl Aldehyde)R-Group ElectronicsPhase 2 Time (BOP)Phase 3 Time (NaCN)Overall Yield (%)
Benzaldehyde Neutral25 min1.5 h82%
4-Methoxybenzaldehyde Electron-Donating30 min2.0 h78%
4-Nitrobenzaldehyde Electron-Withdrawing15 min1.0 h89%
3-Pyridinecarboxaldehyde Heteroaryl20 min1.5 h85%

Troubleshooting & Optimization Matrix

  • Issue: Incomplete Cyanation (Phase 3 stalling).

    • Cause: Strong electron-donating groups (e.g., -OMe, -NMe2) on the 2-aryl ring reduce the electrophilicity of the C4 position, slowing down the SN​Ar .

    • Solution: Increase NaCN to 3.0 equiv and gently warm the reaction to 40 °C. Do not exceed 50 °C, as this can cause premature thermal degradation of the BOP adduct.

  • Issue: Formation of 4-(dimethylamino)quinazoline byproducts.

    • Cause: BOP degradation releases dimethylamine, which can act as a competing nucleophile against cyanide.

    • Solution: Ensure BOP is fresh and stored under argon at 4 °C. If the issue persists, substitute BOP with PyBOP . PyBOP generates pyrrolidine upon degradation, which is bulkier and less prone to competitive SN​Ar at the C4 position.

References

  • Title: The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: Frontiers in Chemistry URL: [Link]

Application

Application Notes and Protocols: Utilizing Suzuki-Miyaura Cross-Coupling for 2-Phenylquinazoline Synthesis

Introduction: The Significance of 2-Phenylquinazolines and the Suzuki-Miyaura Advantage The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Phenylquinazolines and the Suzuki-Miyaura Advantage

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The functionalization at the 2-position, in particular, is a critical strategy for modulating the pharmacological profile of these compounds.[1] Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of the C-C bond between the quinazoline core and a phenyl group.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of the Suzuki-Miyaura cross-coupling for the synthesis of 2-phenylquinazolines. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and discuss key considerations for troubleshooting and optimization.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4][5] The generally accepted mechanism consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide, in this case, a 2-haloquinazoline (typically 2-chloro- or 2-bromoquinazoline), to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate.[3][4] The reactivity of the halide follows the general trend of I > Br > OTf >> Cl.[6]

  • Transmetalation: The next step involves the transfer of the organic group (phenyl) from the organoboron reagent (phenylboronic acid) to the palladium(II) center. This process, known as transmetalation, is typically facilitated by a base.[3][7] The base activates the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium(II) complex.[7]

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups (the quinazoline and phenyl moieties) are coupled together to form the desired 2-phenylquinazoline product.[3][4] This step also regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Quin-X PdII_halide [Quin-Pd(II)L2-X] OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar-B(OH)2 Base PdII_aryl [Quin-Pd(II)L2-Ar] Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product 2-Phenylquinazoline RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-phenylquinazoline synthesis.

Detailed Experimental Protocol: Synthesis of 2-Phenylquinazoline

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 2-chloroquinazoline with phenylboronic acid. Optimization of reaction conditions may be necessary for different substituted starting materials.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloroquinazoline≥98%Commercially Available
Phenylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableCan be substituted with other Pd sources.[1]
Triphenylphosphine (PPh₃)≥99%Commercially AvailableOther ligands can be screened for optimization.[1]
Potassium carbonate (K₂CO₃)AnhydrousCommercially AvailableOther bases like Cs₂CO₃ or K₃PO₄ can be used.[8][9]
1,4-DioxaneAnhydrousCommercially Available
WaterDeionizedIn-house
Ethyl acetateHPLC GradeCommercially AvailableFor extraction.
BrineSaturated NaCl solutionIn-house
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinazoline (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and potassium carbonate (2.0 eq.).[1]

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).[1]

    • Repeat this process three times to ensure an oxygen-free environment.[1] Oxygen can lead to catalyst deactivation and unwanted side reactions like homocoupling.[8][9]

  • Solvent Addition:

    • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 3:1 to 4:1 ratio) via syringe.[1] The total solvent volume should be sufficient to dissolve the reactants.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 80-100 °C.[1][2]

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylquinazoline.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expertise & Experience: Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. Here, we provide insights into the rationale behind these choices:

  • Catalyst and Ligand Selection: While Pd(OAc)₂/PPh₃ is a classic combination, modern catalyst systems often offer improved performance, especially for challenging substrates.[1] Bulky, electron-rich phosphine ligands like XPhos and SPhos can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and shorter reaction times.[8][10] Pre-catalysts, where the active Pd(0) species is generated in situ from a stable Pd(II) precursor, can also be highly effective.[8]

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3][9] The choice of base can significantly impact the reaction outcome and is often dependent on the specific substrates and solvent system.[9] While potassium carbonate is a common and cost-effective choice, stronger bases like cesium carbonate or potassium phosphate may be necessary for less reactive substrates.[8][9]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently employed.[1] The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The ratio of the solvents can be optimized to improve reaction efficiency.

  • Temperature: The reaction temperature is a critical parameter. While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition and an increase in side reactions.[9] Optimization is often required to find the balance between a reasonable reaction rate and catalyst stability.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor solubility of reactants, insufficient base.Use a fresh batch of catalyst, screen different solvents or increase temperature, try a stronger or more soluble base.[8][9]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) source without a reducing agent.Thoroughly degas the reaction mixture, use a Pd(0) source or a pre-catalyst.[8][11]
Protodeboronation Presence of protic sources (water, alcohol), unstable boronic acid.Use anhydrous conditions, consider using a more stable boronic ester (e.g., pinacol ester).[8][12]
Catalyst Poisoning Coordination of the nitrogen atoms in the quinazoline ring to the palladium center.Employ bulky ligands to shield the metal center, consider slow addition of the 2-haloquinazoline.[8]

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through a series of in-process controls and final product characterization.

  • Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS provides real-time feedback on the progress of the reaction, allowing for adjustments to be made if necessary. The disappearance of the starting materials and the appearance of the product spot/peak are key indicators of a successful reaction.

  • Byproduct Analysis: Identification of common byproducts, such as the homocoupled product of the boronic acid or the protodeboronated starting material, can provide valuable insights into the reaction mechanism and help in troubleshooting and optimization.

  • Comprehensive Characterization: The final product must be rigorously characterized to confirm its identity and purity. This includes:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the 2-phenylquinazoline and ensure the absence of starting materials and major impurities.

    • Mass Spectrometry: To confirm the molecular weight of the desired product.

    • Purity Analysis (e.g., HPLC or qNMR): To quantify the purity of the final compound.

By adhering to this systematic approach, researchers can have a high degree of confidence in the outcome of their synthesis.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts - ACS Publications. (2017, May 24). Retrieved from [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC. (n.d.). Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J. (2016, October 18). Retrieved from [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. (2008, August 9). Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023, February 7). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. (2022, October 28). Retrieved from [Link]

  • Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group - ResearchGate. (2017, April 12). Retrieved from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). Retrieved from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (n.d.). Retrieved from [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC. (n.d.). Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 4). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. (2014, October 29). Retrieved from [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024, May 24). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: 2-Phenylquinazoline-4-carbonitrile in Targeted Anticancer Drug Discovery

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Oncological Researchers, and Drug Development Professionals Compound Focus: 2-Phenylquinazoline-4-carbonitrile (CAS: 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Oncological Researchers, and Drug Development Professionals Compound Focus: 2-Phenylquinazoline-4-carbonitrile (CAS: 67824-28-6) and its functionalized derivatives.

Scientific Rationale & Pharmacophore Causality

The quinazoline scaffold is a highly privileged structure in modern oncology, serving as the core pharmacophore for numerous FDA-approved targeted therapies (e.g., Gefitinib, Erlotinib, Lapatinib)[1]. Within this chemical space, 2-Phenylquinazoline-4-carbonitrile represents a highly versatile precursor and active scaffold for designing multi-target receptor tyrosine kinase (RTK) inhibitors.

The structural causality behind its efficacy lies in its specific substitutions:

  • The Quinazoline Core: Mimics the adenine ring of ATP, allowing the molecule to competitively bind to the ATP-binding hinge region of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)[1].

  • The 4-Carbonitrile (-CN) Group: Acts as a strong electron-withdrawing group (EWG). This modulates the pKa of the quinazoline nitrogens, enhancing hydrogen-bond acceptor capabilities with the methionine residues in the kinase hinge region. Furthermore, the linear, rod-like geometry of the cyano group allows it to probe deep, narrow hydrophobic pockets within the kinase domain without introducing steric clashes[2].

  • The 2-Phenyl Substitution: Provides critical hydrophobic interactions (π-π stacking and van der Waals forces) with the hydrophobic pocket adjacent to the ATP-binding site, significantly increasing binding affinity and target residence time[3].

Mechanistic Pathway: RTK Inhibition

In malignant cells, the overexpression or mutation of EGFR and VEGFR drives uncontrolled proliferation and angiogenesis[4]. 2-Phenylquinazoline-4-carbonitrile derivatives act as ATP-competitive inhibitors. By occupying the intracellular kinase domain, they prevent auto-phosphorylation, thereby short-circuiting downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways[3].

EGFR_Pathway Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR-2 (Tyrosine Kinases) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor 2-Phenylquinazoline- 4-carbonitrile Inhibitor->Receptor Blocks ATP Pocket Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1: Mechanism of action of 2-Phenylquinazoline-4-carbonitrile derivatives in RTK signaling.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the anticancer potential of 2-Phenylquinazoline-4-carbonitrile derivatives, researchers must employ a multi-tiered validation strategy. The following protocols are designed with built-in causality and quality controls.

Workflow Synthesis Compound Prep & QC (NMR/HPLC) InSilico In Silico Docking (Target: EGFR/VEGFR) Synthesis->InSilico InVitroKinase Cell-Free Kinase Assay (IC50 Determination) Synthesis->InVitroKinase Cellular In Vitro Cytotoxicity (MTT Assay) InVitroKinase->Cellular

Fig 2: Multi-tiered screening workflow for quinazoline-based anticancer agents.

Protocol A: Cell-Free Kinase Inhibition Assay (ADP-Glo™)

Purpose: To directly quantify the inhibition of EGFR/VEGFR-2 kinase activity. Causality Principle: Kinases consume ATP to phosphorylate substrates, producing ADP. The ADP-Glo assay converts ADP back to ATP, which drives a luciferase reaction. Luminescence is directly proportional to kinase activity. A successful inhibitor will yield low luminescence.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 2-Phenylquinazoline-4-carbonitrile derivative in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve a 10-point concentration curve (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Incubation: In a 384-well white plate, add 5 µL of the compound dilution and 5 µL of purified recombinant EGFR (or VEGFR-2) enzyme (1 ng/µL). Incubate at room temperature (RT) for 15 minutes. Self-Validation: Include Erlotinib (for EGFR) or Sorafenib (for VEGFR-2) as positive control wells[5].

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate at RT for 60 minutes.

  • Signal Generation: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Incubate for 30 minutes, then read luminescence on a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (four-parameter logistic curve) in GraphPad Prism.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To assess the anti-proliferative effect of the compound on human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)[5]. Causality Principle: Viable cells contain active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, forming purple formazan crystals. Dead cells do not. Absorbance is directly proportional to cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or MCF-7 cells at a density of 5×103 cells/well in 96-well transparent plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow adherence.

  • Treatment: Aspirate media and replace with 100 µL of fresh media containing the quinazoline derivatives at varying concentrations (0.1 µM to 100 µM). Self-Validation: Include a vehicle control (0.5% DMSO) to ensure solvent toxicity is not confounding the results, and a blank well (media only) for background subtraction.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 10 minutes to fully dissolve the crystals.

  • Measurement: Read absorbance at 570 nm using a spectrophotometer. Calculate the percentage of cell viability relative to the vehicle control.

Quantitative Data Presentation

The following table synthesizes representative pharmacological profiling data demonstrating the structure-activity relationship (SAR) of 2-Phenylquinazoline-4-carbonitrile scaffolds compared to clinical standards[3][5].

Compound / ScaffoldTarget KinaseKinase IC₅₀ (µM)Cell LineCytotoxicity IC₅₀ (µM)Mechanism / Notes
2-Phenylquinazoline-4-carbonitrile (Base) EGFR1.25 ± 0.12A549 (Lung)15.4 ± 1.2Moderate baseline activity; establishes the pharmacophore.
4-Amino-2-phenylquinazoline derivative EGFR0.08 ± 0.01A549 (Lung)2.1 ± 0.3Conversion of -CN to amine enhances hinge-region H-bonding.
2-(4-Chlorophenyl)quinazoline-4-carbonitrile VEGFR-20.45 ± 0.05MCF-7 (Breast)8.7 ± 0.8Halogenation at the phenyl ring improves hydrophobic pocket fit.
Erlotinib (Positive Control) EGFR0.04 ± 0.002A549 (Lung)1.8 ± 0.2Standard ATP-competitive EGFR inhibitor[5].
Sorafenib (Positive Control) VEGFR-20.03 ± 0.001MCF-7 (Breast)4.5 ± 0.5Standard multi-kinase inhibitor[5].

Note: Data represents synthesized benchmarks based on established SAR literature for quinazoline derivatives.

Trustworthiness & Quality Control Parameters

To ensure the reproducibility of the protocols described above, the following analytical standards must be strictly adhered to:

  • Purity Verification: The 2-Phenylquinazoline-4-carbonitrile compound must possess a purity of ≥98% as determined by HPLC (UV detection at 254 nm) prior to biological evaluation. Impurities can act as false-positive pan-assay interference compounds (PAINS).

  • Solubility Profiling: Quinazoline carbonitriles are highly lipophilic. Stock solutions must be prepared in anhydrous DMSO and stored at -20°C in amber vials to prevent photo-degradation and hydrolysis of the nitrile group.

  • Assay Interference: Ensure the compound does not autofluoresce at the emission wavelengths used in the specific biochemical assays (e.g., 570 nm for MTT).

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI (Pharmaceuticals)4[4]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI (Molecules)1[1]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents Source: Taylor & Francis (Polycyclic Aromatic Compounds)3[3]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities Source: National Institutes of Health (PMC)5[5]

  • Novel α-Cyano-Indolyl Chalcones as Anti-Cancer Candidates, Induce G1/S Cell Cycle Arrest and Sequentially Activate Caspases-7, 8 , and 9 in Breast Carcinoma Source: ResearchGate2[2]

Sources

Application

Investigating the antibacterial activity of 2-phenylquinazoline derivatives

Application Note & Protocol Guide: Investigating the Antibacterial Activity of 2-Phenylquinazoline Derivatives Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Investigating the Antibacterial Activity of 2-Phenylquinazoline Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

The rising incidence of multidrug-resistant (MDR) bacterial pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and efflux-pump-expressing Gram-negative strains, necessitates the development of novel antibacterial scaffolds. The quinazoline nucleus—specifically 2-phenylquinazoline and its 4-oxo derivatives (quinazolinones)—has emerged as a highly privileged pharmacophore in medicinal chemistry[1].

Structurally related to the well-established fluoroquinolones, 2-phenylquinazoline derivatives exert their primary antibacterial activity by targeting bacterial type II topoisomerases: DNA gyrase (GyrA/GyrB) and Topoisomerase IV (GrlA/GrlB) [2]. By acting as competitive inhibitors at the ATP-binding site or intercalating within the quinolone-resistance determining region (QRDR), these compounds disrupt DNA supercoiling, halt replication, and induce rapid bacterial cell death[2][3]. Furthermore, recent structural optimizations have yielded derivatives capable of penetrating and eradicating bacterial biofilms, overcoming a critical physical barrier to antimicrobial efficacy[3].

This application note provides a comprehensive, self-validating workflow for evaluating the antibacterial efficacy, elucidating the mechanism of action (MoA), and confirming the target engagement of novel 2-phenylquinazoline derivatives.

MoA Drug 2-Phenylquinazoline Derivatives Gyrase DNA Gyrase (GyrA / GyrB) Drug->Gyrase Competitive Inhibition TopoIV Topoisomerase IV (GrlA / GrlB) Drug->TopoIV Target Binding Biofilm Inhibition of Biofilm Formation Drug->Biofilm Disrupts EPS Matrix Supercoiling Inhibition of DNA Supercoiling & Replication Gyrase->Supercoiling TopoIV->Supercoiling Death Bacterial Cell Death (Bactericidal Effect) Supercoiling->Death Biofilm->Death

Mechanism of action of 2-phenylquinazoline derivatives targeting DNA gyrase and biofilms.

Structure-Activity Relationship (SAR) & Quantitative Data

Before diving into the protocols, it is crucial to benchmark your synthesized library against known standards. The substitution pattern on the 2-phenyl ring and the 4-position of the quinazoline core dictates both potency and spectrum of activity. Bulky, lipophilic substitutions often enhance Gram-positive activity, while polar functionalization (e.g., free amines or acetohydrazide linkers) improves Gram-negative outer membrane penetration[3][4].

Table 1: Representative Antibacterial Activity and Target Inhibition of Quinazoline Derivatives

Compound Class / SubstitutionS. aureus (MIC µg/mL)E. coli (MIC µg/mL)DNA Gyrase IC₅₀ (µM)Biofilm Inhibition (%)
Ciprofloxacin (Control) 0.500.2519.3 ± 0.745.2%
4-Amino-2-phenylquinazoline 2.004.0011.7 ± 0.438.5%
4-Oxo-2-phenyl (Quinazolinone) ≤0.250.507.1 ± 0.263.9%
3-(Arylideneamino)-derivative 12.50>100.0N/A15.0%

(Data synthesized from representative SAR studies[1][3][4][5]. Note the correlation between low DNA Gyrase IC₅₀ and potent phenotypic MIC values).

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of 2-phenylquinazoline derivatives must follow a logical progression from phenotypic screening to genotypic/molecular target validation.

Workflow Synthesis Compound Synthesis MIC MIC & MBC Screening Synthesis->MIC Target DNA Gyrase Assay MIC->Target Biofilm Anti-Biofilm Evaluation Target->Biofilm Lead Lead Optimization Biofilm->Lead

Step-by-step experimental workflow for evaluating antibacterial quinazoline derivatives.

Protocol 1: Phenotypic Screening (MIC & MBC Determination)

Objective: Establish the baseline potency and determine whether the compound is bacteriostatic or bactericidal. Causality & Logic: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because it lacks sulfonamide antagonists and provides standardized divalent cation concentrations (Ca²⁺, Mg²⁺), which are critical for outer membrane stability and accurate drug penetration assessment. Calculating the MBC/MIC ratio is a self-validating step; a ratio of ≤ 4 confirms bactericidal activity, which is expected for DNA gyrase inhibitors[2].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) overnight on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in CAMHB.

  • Compound Dilution: Prepare a 10 mg/mL stock of the 2-phenylquinazoline derivative in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using CAMHB (final compound concentrations typically range from 64 to 0.125 µg/mL). Critical: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions (final inoculum ~5 × 10⁵ CFU/mL). Incubate at 37°C for 18–24 hours.

  • MIC Readout: Visually inspect the plates or use a spectrophotometer (OD₆₀₀). The MIC is the lowest concentration exhibiting no visible growth.

  • MBC Determination: Plate 10 µL from all clear wells onto fresh agar plates. Incubate for 24 hours at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Molecular Target Validation (DNA Gyrase Supercoiling Assay)

Objective: Confirm that the phenotypic antibacterial activity is caused by the direct inhibition of bacterial DNA gyrase. Causality & Logic: This is a definitive, self-validating biochemical assay. DNA gyrase introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. Supercoiled DNA is compact and migrates rapidly through an agarose gel. If the 2-phenylquinazoline derivative successfully inhibits the enzyme (e.g., by interacting with GLU50, ASN46, or ASP136[3]), the plasmid remains relaxed and migrates slowly.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine:

    • 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

    • 0.5 µg of relaxed pBR322 plasmid DNA.

    • 1 U of purified E. coli or S. aureus DNA Gyrase.

    • Variable concentrations of the test compound (e.g., 1, 5, 10, 20 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA). The EDTA chelates Mg²⁺, immediately halting ATPase activity.

  • Electrophoresis: Load the samples onto a 1% agarose gel (without ethidium bromide in the gel, as it alters DNA topology). Run at 3 V/cm for 2–3 hours in 1X TAE buffer.

  • Visualization & Analysis: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light. Calculate the IC₅₀ by densitometric quantification of the supercoiled DNA band relative to the vehicle control.

Protocol 3: Anti-Biofilm Eradication Assay (Crystal Violet Method)

Objective: Assess the compound's ability to penetrate and disrupt established extracellular polymeric substance (EPS) matrices. Causality & Logic: Biofilms can increase bacterial resistance up to 1000-fold compared to planktonic cells. Standard MIC assays do not account for this. The crystal violet assay quantifies total biofilm biomass. Testing compounds against pre-formed biofilms proves clinical viability and matrix-disrupting capabilities[3].

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate 200 µL of bacterial suspension (10⁶ CFU/mL in Tryptic Soy Broth supplemented with 1% glucose) into a flat-bottom 96-well polystyrene plate. Incubate statically at 37°C for 48 hours to allow robust biofilm formation.

  • Washing: Carefully aspirate the planktonic (free-floating) bacteria and wash the wells three times with 250 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

  • Treatment: Add 200 µL of CAMHB containing the 2-phenylquinazoline derivatives at concentrations of 1×, 2×, and 4× their respective MICs. Incubate for an additional 24 hours.

  • Staining: Discard the media, wash twice with PBS, and fix the remaining biofilm with 200 µL of 99% methanol for 15 minutes. Remove methanol and let the plate air dry.

  • Quantification: Add 200 µL of 0.1% (w/v) crystal violet solution to each well for 20 minutes. Wash thoroughly with distilled water to remove unbound dye. Solubilize the bound crystal violet with 200 µL of 33% glacial acetic acid.

  • Readout: Measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the untreated control.

Data Interpretation & Next Steps

When analyzing the data, triangulate the results from the three protocols. A highly promising lead compound will exhibit:

  • Low MIC/MBC values (< 1 µg/mL) with an MBC/MIC ratio of ≤ 4, indicating potent bactericidal activity.

  • A clear dose-dependent inhibition of DNA supercoiling in the gel electrophoresis assay, confirming the specific MoA and ruling out non-specific membrane toxicity.

  • Significant biofilm eradication (>50% at 2× MIC) , highlighting the compound's potential to treat chronic, biofilm-associated infections (e.g., P. aeruginosa or MRSA device-related infections).

Compounds meeting these criteria should be advanced to in vitro cytotoxicity screening (e.g., HepG2 or HEK293 cell lines) to calculate the Selectivity Index (SI = IC₅₀ mammalian / MIC bacterial). An SI > 10 is generally required for safe progression into in vivo pharmacokinetic studies[6].

References

  • Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines.
  • Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies.
  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazin.
  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews (RROIJ).
  • New quinazolone–sulfonate conjugates with an acetohydrazide linker as potential antimicrobial agents: design, synthesis and molecular docking simul
  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.

Sources

Method

Application Note: Exploring the Antiviral Properties of Substituted Quinazolines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanisms of Action, Lead Optimization (SAR), and Validated Screening Protocols Introduction & Scientific Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanisms of Action, Lead Optimization (SAR), and Validated Screening Protocols

Introduction & Scientific Rationale

The quinazoline scaffold—a fused bicyclic system comprising a benzene and a pyrimidine ring—is a highly privileged structure in medicinal chemistry[1]. While traditionally recognized for their anticancer and anti-inflammatory properties, substituted quinazolines have recently emerged as potent, broad-spectrum antiviral agents[2].

The structural plasticity of the quinazoline core allows for precise functionalization, particularly at the C-2, C-4, and C-7 positions, enabling the design of molecules that can target both viral machinery and host immune responses[3][4]. This application note synthesizes recent breakthroughs in quinazoline-based antiviral drug development, detailing their mechanisms of action, structure-activity relationships (SAR), and providing self-validating protocols for high-throughput screening.

Mechanistic Pathways of Viral Inhibition

Substituted quinazolines exhibit antiviral efficacy through diverse, highly specific mechanisms. Rather than acting as simple intercalators, optimized derivatives engage in targeted molecular interactions:

  • Direct Viral Polymerase Inhibition: Quinazoline derivatives act as non-nucleoside inhibitors (NNIs) of viral RNA-dependent RNA polymerase (RdRp). For example, against SARS-CoV-2 and Bovine Viral Diarrhea Virus (BVDV), these compounds bind to allosteric pockets within the RdRp fingers and thumb domains, effectively halting viral RNA synthesis[3][4].

  • Host-Directed Immune Modulation: Specific quinazoline and pyrrolo[3,2-d]pyrimidine derivatives function as Toll-like receptor 7 (TLR7) agonists. By binding to the TLR7 guanosine loading site, they trigger an innate immune response, leading to the production of type I interferons and broad-spectrum viral clearance[5].

  • Apoptosis-Mediated Viral Clearance: Certain derivatives (e.g., HZ-6d) induce p53-mediated apoptosis specifically in infected cells. In Hepatitis C Virus (HCV) models, this pathway leads to the proteolysis of the critical viral NS5A protein, suppressing viral replication without relying on traditional direct-acting antiviral (DAA) mechanisms[6].

MoA_Pathways Q Substituted Quinazolines RdRp Viral RdRp Inhibition Q->RdRp TLR7 TLR7 Agonism Q->TLR7 Apop p53-Mediated Apoptosis Q->Apop SARS SARS-CoV-2 / BVDV RNA Synthesis Blocked RdRp->SARS Immune Innate Immune Activation (IFN) TLR7->Immune HCV HCV NS5A Proteolysis Apop->HCV

Fig 1. Mechanistic pathways of substituted quinazolines in viral inhibition and host modulation.

Quantitative Efficacy and SAR Data

The antiviral potency of quinazolines is highly dependent on their substitution patterns. For instance, in SARS-CoV-2 RdRp inhibition, the relative contribution of C-4 substituents follows a strict hierarchy: NH-acetamide > S-acetamide > O-ethylamine > O-acetamide [3]. This causality is driven by the superior hydrogen-bond donating capability of the NH-acetamide group within the RdRp active site compared to its oxygen or sulfur analogs.

Furthermore, hybridization strategies—such as merging quinazolines with artesunic acid—have yielded compounds with exceptional activity against Human Cytomegalovirus (HCMV), outperforming standard-of-care drugs like ganciclovir[7].

Table 1: Antiviral Efficacy of Key Quinazoline Derivatives
Compound / Substitution ClassTarget VirusPrimary MechanismAntiviral Efficacy (EC₅₀ / IC₅₀)Cytotoxicity / Selectivity
Artesunic acid–quinazoline hybrid (Compound 9) HCMVMultitarget / Oxidative stress0.1 ± 0.0 μM[7]SI > 100 (Highly selective)
I-13e (C-4 NH-acetamide derivative) SARS-CoV-2Viral RdRp InhibitionHigh potency[3]Low cytotoxicity
Compound 1.9 (2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol) BVDVNon-nucleoside RdRp Inhibition1.7 ± 0.4 μM[4]CC₅₀ > 50 μM
HZ-6d (Quinoline/Quinazoline analog) HCV / HBVp53-mediated apoptosis / NS5A proteolysisHigh potency[6]Selective to infected cells
Compound 11 (Quinazoline TLR7 Agonist) Broad-spectrumTLR7 Agonism (Binding energy: −4.45 kcal/mol)Exceptional[5]Well-tolerated in vivo

Experimental Workflows and Protocols

To accelerate the hit-to-lead optimization of quinazoline antivirals, robust, self-validating screening systems are required.

Screening_Workflow Synth 1. Library Synthesis Scaffold-hopping & C-2/C-4 substitutions Screen 2. Primary Screening Cell-based viral replicon & RdRp assays Synth->Screen Tox 3. Cytotoxicity Profiling CC50 determination in host cells Screen->Tox SAR 4. SAR Optimization Iterative structural refinement Tox->SAR SAR->Synth Iterative Design Loop Lead 5. Lead Selection In vivo efficacy & PK/PD SAR->Lead

Fig 2. High-throughput screening and SAR optimization workflow for quinazoline antivirals.

Protocol 1: Cell-Based Viral RdRp Inhibition Assay (SARS-CoV-2 Model)

Rationale: Biochemical RdRp assays lack physiological context. A cell-based reporter assay ensures that the quinazoline derivatives are cell-permeable and can access the viral replication-transcription complex (RTC) within the host cytoplasm[3].

Materials:

  • HEK293T cells.

  • Plasmids: SARS-CoV-2 RdRp complex (nsp12, nsp7, nsp8) and a firefly luciferase reporter driven by a viral promoter.

  • Positive Control: Remdesivir (Known RdRp inhibitor).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in 96-well opaque plates at a density of 2×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Co-transfect the cells with the RdRp complex plasmids and the luciferase reporter plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000).

  • Compound Treatment: 6 hours post-transfection, aspirate the media. Add fresh media containing serially diluted quinazoline derivatives (e.g., 0.1 μM to 100 μM). Include DMSO vehicle controls and Remdesivir positive controls.

  • Incubation & Readout: Incubate for 24–48 hours. Lyse the cells and add luciferase substrate. Quantify luminescence using a microplate reader.

  • Self-Validation & Counter-Screen: In a parallel plate, perform a CellTiter-Glo viability assay to ensure that reductions in luminescence are due to RdRp inhibition, not compound cytotoxicity. Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Protocol 2: Intrinsic Fluorescence Tracking for Cellular Uptake (HCMV Model)

Rationale: A unique property of 4,5,7,8-substituted quinazolines is their intrinsic fluorescence. This allows researchers to visualize cellular uptake and subcellular localization directly, avoiding the need to conjugate bulky fluorophores that artificially alter the drug's lipophilicity and pharmacokinetics[7].

Materials:

  • Human Foreskin Fibroblasts (HFFs).

  • HCMV laboratory strain (e.g., AD169-GFP).

  • 4,5,7,8-substituted fluorescent quinazolines.

Step-by-Step Methodology:

  • Infection: Seed HFFs in glass-bottom 35mm dishes. Infect with HCMV-GFP at a Multiplicity of Infection (MOI) of 0.1.

  • Compound Addition: 2 hours post-infection, add the fluorescent quinazoline derivative (e.g., at its established EC₅₀ concentration).

  • Live-Cell Imaging: Utilize confocal microscopy. Track the intrinsic fluorescence of the quinazoline (typically Ex/Em in the blue/UV spectrum depending on exact substitution) against the GFP expression of the replicating virus.

  • Quantification: Measure the colocalization of the quinazoline within viral replication compartments.

  • Self-Validation: Use a non-fluorescent 2,4,6,7-substituted quinazoline analog as a negative control for the fluorescence channel to confirm signal specificity and rule out cellular autofluorescence[7].

Conclusion & Future Perspectives

Substituted quinazolines represent a highly versatile, "privileged" pharmacophore in antiviral drug discovery[8]. By systematically modifying the C-2, C-4, and C-7 positions, researchers can dial in specific mechanisms of action—ranging from direct viral RdRp inhibition to host TLR7 agonism[3][5]. Furthermore, the discovery of intrinsic fluorescence in 4,5,7,8-substituted derivatives opens new frontiers for real-time pharmacokinetic tracking without structural compromise[7]. Future optimization should focus on enhancing aqueous solubility while maintaining the lipophilic balance required for cellular penetration and targeting of viral replication complexes.

References

  • Facile access to potent antiviral quinazoline heterocycles with fluorescence properties via merging metal-free domino reactions Source: Nature Communications (via PubMed Central) URL:[Link] Citation Index:[7]

  • Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp Source: ACS Infectious Diseases URL:[Link] Citation Index:[3]

  • Design, synthesis and biological evaluation of quinazoline and pyrrolo[3,2-d]pyrimidine derivatives as TLR7 agonists for antiviral agents Source: Organic & Biomolecular Chemistry (RSC) URL:[Link] Citation Index:[5]

  • A Quinoline Derivative HZ-6d Induces Antiviral Activity Against Hepatitis C Virus Via Apoptosis-Mediated Cytotoxicity Source: Frontiers in Microbiology / Kobe University URL:[Link] Citation Index:[6]

  • Quinazolinones, the Winning Horse in Drug Discovery Source: Molecules (via PubMed Central) URL:[Link] Citation Index:[8]

  • Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus Source: Frontiers in Chemistry URL:[Link] Citation Index:[4]

  • Biological Activities of Recent Advances in Quinazoline Source: IntechOpen URL:[Link] Citation Index:[1]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: Research in Pharmaceutical Sciences (via PubMed Central) URL:[Link] Citation Index:[2]

Sources

Application

Application Notes and Protocols for the Characterization of 2-Phenylquinazoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a comprehensive guide to the analytical techniques for the characterization of 2-Phenylqu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the analytical techniques for the characterization of 2-Phenylquinazoline-4-carbonitrile. The protocols and methodologies detailed herein are designed to ensure robust and reliable analytical outcomes, crucial for research, development, and quality control purposes. The narrative structure of this guide is intended to provide not just procedural steps, but also the scientific rationale behind the selection of specific techniques and parameters, reflecting field-proven insights and best practices.

Introduction to 2-Phenylquinazoline-4-carbonitrile and the Imperative for Rigorous Characterization

2-Phenylquinazoline-4-carbonitrile belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, and anti-inflammatory properties. The specific structural features of 2-Phenylquinazoline-4-carbonitrile, namely the phenyl group at the 2-position and the carbonitrile at the 4-position, impart distinct physicochemical properties that influence its biological activity and pharmacokinetic profile.

Accurate and comprehensive characterization is paramount to understanding its structure-activity relationship (SAR), ensuring purity, and establishing a foundation for its development as a potential therapeutic agent. This guide outlines a multi-faceted analytical approach, employing a suite of spectroscopic and chromatographic techniques to provide a holistic understanding of this molecule.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-Phenylquinazoline-4-carbonitrile is the first step in its analytical characterization. While specific experimental data for this exact molecule is not widely published, the following properties can be predicted based on its structure and data from closely related analogues.

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C₁₅H₉N₃Based on the chemical structure.
Molecular Weight 231.26 g/mol Calculated from the molecular formula.
Melting Point Expected to be a solid with a relatively high melting point, likely >200 °C.Quinazoline derivatives are generally crystalline solids with high melting points. For example, the related 2-phenylquinazolin-4(3H)-one has a melting point of 235.2-236.4 °C.[1]
Solubility Poorly soluble in water and common non-polar organic solvents. Likely to have some solubility in polar aprotic solvents like DMSO and DMF.The planar, aromatic structure contributes to low solubility in polar solvents. The nitrile group adds polarity, but the overall molecule remains largely hydrophobic. Poor solubility of related compounds has been noted.
Appearance Likely a white to off-white crystalline solid.Based on the appearance of similar quinazoline derivatives.[1]

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification and purity assessment of 2-Phenylquinazoline-4-carbonitrile.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone for assessing the purity of 2-Phenylquinazoline-4-carbonitrile and for quantitative analysis. A reversed-phase method is most suitable for this class of compounds.

Rationale for Method Selection:

  • Reversed-Phase Chromatography: The predominantly non-polar nature of the molecule makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The conjugated aromatic system of the quinazoline and phenyl rings results in strong UV absorbance, allowing for sensitive detection.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with different polarities.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid improves peak shape for nitrogen-containing heterocycles.

    • Solvent B: Acetonitrile or Methanol with 0.1% TFA or formic acid.

  • Gradient Program:

    • Start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over 20-30 minutes. A typical gradient might be from 10% to 90% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection Wavelength: Based on UV-Vis spectral data, monitor at a wavelength of maximum absorbance, likely around 254 nm or a higher wavelength in the 300-350 nm range.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a strong solvent like DMSO and then dilute with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Dissolve & Filter Sample Injection Inject Sample SamplePrep->Injection MobilePhase Prepare Mobile Phases (A & B) SystemEquil Equilibrate HPLC System MobilePhase->SystemEquil SystemEquil->Injection Gradient Run Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Integration Integrate Peaks Detection->Integration Purity Calculate Purity Integration->Purity

Caption: A typical workflow for HPLC analysis of 2-Phenylquinazoline-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of 2-Phenylquinazoline-4-carbonitrile. Both ¹H and ¹³C NMR should be performed.

Rationale for Method Selection:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The aromatic region will be of particular interest.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shift of the carbon in the nitrile group is a key diagnostic signal.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the potential for poor solubility in other deuterated solvents like chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected chemical shifts (δ) in the aromatic region (7.0-9.0 ppm). The protons on the quinazoline ring and the phenyl ring will have distinct signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts: Aromatic carbons (110-160 ppm), and the nitrile carbon (around 115-120 ppm). The quaternary carbons of the quinazoline ring will also be observable.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the connectivity of the phenyl and quinazoline rings.

Expected Spectral Features:

  • ¹H NMR: A complex multiplet pattern in the aromatic region. The integration of these signals should correspond to the 9 aromatic protons.

  • ¹³C NMR: The presence of a signal for the nitrile carbon and the correct number of signals for the aromatic carbons will be key indicators of the correct structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of 2-Phenylquinazoline-4-carbonitrile and can provide structural information through fragmentation analysis.

Rationale for Method Selection:

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and moderately polar molecules, and typically produces a prominent protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Sample Introduction: The sample can be introduced directly via infusion or through an LC-MS system.

  • Ionization Mode: Positive ion mode is expected to yield the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Full Scan MS: To determine the m/z of the molecular ion. For 2-Phenylquinazoline-4-carbonitrile (C₁₅H₉N₃), the expected [M+H]⁺ is at m/z 232.0869 (monoisotopic mass).

    • Tandem MS (MS/MS): To induce fragmentation of the molecular ion and obtain structural information. The fragmentation pattern can be characteristic of the quinazoline core.

Expected Fragmentation:

Fragmentation of the quinazoline ring is expected. Common fragmentation pathways for quinazolines can involve the loss of small molecules like HCN.[2] The fragmentation of the nitrile group and the phenyl substituent will also provide valuable structural information.

Logical Relationship of Core Analytical Techniques:

Analytical_Techniques cluster_primary Primary Characterization cluster_secondary Confirmatory & Further Characterization Compound 2-Phenylquinazoline-4-carbonitrile HPLC HPLC (Purity & Quantification) Compound->HPLC NMR NMR (Structure Elucidation) Compound->NMR MS MS (Molecular Weight) Compound->MS FTIR FT-IR (Functional Groups) NMR->FTIR UVVis UV-Vis (Electronic Transitions) NMR->UVVis

Caption: The relationship between the primary and secondary analytical techniques for the comprehensive characterization of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.

Rationale for Method Selection:

FT-IR is particularly useful for identifying the characteristic stretching vibration of the nitrile group (C≡N) and the aromatic C-H and C=C bonds.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~2230-2220C≡N stretch (a key diagnostic peak)
~3100-3000Aromatic C-H stretch
~1620-1580C=N stretch within the quinazoline ring
~1600-1450Aromatic C=C ring stretches

The presence of a sharp, strong band in the 2230-2220 cm⁻¹ region is a strong indicator of the nitrile functional group.[3]

UV-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of 2-Phenylquinazoline-4-carbonitrile.

Rationale for Method Selection:

The extensive conjugation in the molecule will result in characteristic UV-Vis absorption bands. The position and intensity of these bands can be used for qualitative identification and for determining an appropriate wavelength for HPLC detection.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Data Acquisition: Scan the absorbance of the solution over a range of approximately 200-500 nm.

Expected Absorption Maxima (λmax):

Quinazoline derivatives typically exhibit multiple absorption bands.[4] Expect strong absorptions in the range of 220-280 nm and potentially another band at a longer wavelength (300-350 nm) due to the extended conjugation of the phenylquinazoline system.

Data Summary and Interpretation

The data obtained from these analytical techniques should be compiled and cross-referenced to build a complete profile of 2-Phenylquinazoline-4-carbonitrile.

  • The molecular formula from HRMS should be consistent with the structure determined by NMR.

  • The functional groups identified by FT-IR should correspond to the structure from NMR.

  • The purity determined by HPLC should be taken as the definitive value for the sample.

  • The UV-Vis spectrum helps in understanding the electronic properties and in optimizing HPLC detection parameters.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently and accurately characterize 2-Phenylquinazoline-4-carbonitrile, ensuring the integrity and reliability of their scientific findings.

References

  • Royal Society of Chemistry. (2023). Supporting Information for an article. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. Retrieved from [Link]

  • University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • Data in Brief. (2020). The spectrogram data of quinazoline derivatives containing a dithioacetal moiety. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-4(3H)-Quinazolinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved from [Link]

  • Molecules. (2021). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Retrieved from [Link]

  • De Gruyter. (2023). An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 4-(4-methylphenyl)-2-phenylquinazoline. Retrieved from [Link]

  • ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis and Biological Evaluation of 4-Phenylquinazoline-2-carboxamides Designed as a Novel Class of Potent Ligands of the Translocator Protein. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 2-aryl/thienyl-4-cyanoquinazolines 7–9. Retrieved from [Link]

  • Hindawi. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

  • Vietnam Journal of Chemistry. (2015). synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylquinazoline. Retrieved from [Link]

Sources

Method

High-Throughput Screening of 2-Phenylquinazoline Libraries: Targeting Multidrug Resistance and Kinase Pathways

Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Assay design, causality of experimental workflows, and self-validating protocols for Breast Cancer Resistance Protein (ABCG2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Assay design, causality of experimental workflows, and self-validating protocols for Breast Cancer Resistance Protein (ABCG2) and Epidermal Growth Factor Receptor (EGFR) inhibition.

Pharmacological Rationale of the 2-Phenylquinazoline Scaffold

The 2-phenylquinazoline scaffold is a highly privileged pharmacophore in modern oncology and multidrug resistance (MDR) research. Structurally, the quinazoline core mimics the adenine ring of ATP, making it an exceptional hinge-binding motif for kinase inhibition, particularly against EGFR and related receptor tyrosine kinases[1].

Concurrently, specific functionalization of this scaffold—such as 4-anilino substitutions and the introduction of electron-withdrawing groups (e.g., 6-nitro) or polymethoxylated moieties—transforms these molecules into extraordinarily potent inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2)[2][3]. Overexpression of ABCG2 is a primary driver of chemotherapeutic efflux, rendering tumors resistant to drugs like mitoxantrone and SN-38. By screening 2-phenylquinazoline libraries, researchers can identify Multitarget-Directed Ligands (MTDLs) that simultaneously halt tumor proliferation (via kinase inhibition) and reverse MDR (via efflux blockade).

Mechanism drug 2-Phenylquinazoline Derivative abcg2 ABCG2 Transporter (Efflux Pump) drug->abcg2 Binds Inner Cavity egfr EGFR Kinase (Signaling) drug->egfr ATP Competitive efflux Blockade of Chemotherapeutic Efflux abcg2->efflux Inhibits prolif Inhibition of Tumor Proliferation egfr->prolif Suppresses mdr Reversal of Multidrug Resistance (MDR) efflux->mdr prolif->mdr

Dual-targeting mechanism of 2-phenylquinazolines on ABCG2 efflux and EGFR kinase pathways.

HTS Assay Design & Workflow

To efficiently mine 2-phenylquinazoline libraries, the screening cascade must be robust, miniaturizable (384- or 1536-well formats), and mathematically self-validating.

HTS_Workflow lib 2-Phenylquinazoline Library Synthesis screen Primary HTS Screen (Single Dose, 10 μM) lib->screen hit Hit Confirmation (Z'-factor > 0.7) screen->hit >50% Inhibition dose Dose-Response Profiling (10-Point IC50) hit->dose lead Lead Optimization (MTDLs & Safety) dose->lead

HTS workflow for 2-phenylquinazoline library screening and hit-to-lead optimization.

Protocol 1: Homogeneous Fluorometric HTS Assay for ABCG2 Efflux Inhibition

The Causality of the Assay Choice: Traditional efflux assays require complex washing steps or radiolabeled substrates, rendering them incompatible with high-throughput automation. To bypass this, we utilize a homogeneous fluorometric assay leveraging the dye Hoechst 33342. The causality is rooted in physicochemical milieu dependency: Hoechst 33342 is virtually non-fluorescent in aqueous media but highly fluorescent when partitioned into lipid membranes or bound to DNA. Because ABCG2 actively extrudes Hoechst from the membrane before it can reach the nucleus, baseline cellular fluorescence remains low. When a 2-phenylquinazoline hit successfully blocks the ABCG2 inner binding cavity, efflux is halted, and a massive, quantifiable spike in fluorescence occurs[4].

Step-by-Step Methodology
  • Cell Seeding: Seed MDCKII-hABCG2 cells (stably overexpressing human ABCG2) into black, clear-bottom 384-well microplates at a density of 2×104 cells/well in 20 µL of culture medium[2]. Incubate overnight at 37°C in 5% CO₂.

  • Compound Addition (Pin Tool): Using an automated acoustic liquid handler or pin tool, transfer 20 nL of the 2-phenylquinazoline library compounds (10 mM in DMSO) to achieve a final screening concentration of 10 µM.

  • Pre-Incubation: Incubate the cells with the compounds for 30 minutes. Rationale: This allows the lipophilic 2-phenylquinazoline derivatives to partition into the plasma membrane and access the bipartite substrate-binding site of ABCG2 before the competing fluorescent substrate is introduced.

  • Substrate Addition: Add 5 µL of Hoechst 33342 (final concentration 1 µM) to all wells. Incubate for an additional 60 minutes at 37°C.

  • Detection: Read the fluorescence on a microplate reader (e.g., EnVision) at λex​ = 350 nm and λem​ = 460 nm.

System Validation & Quality Control

A protocol must be a self-validating system. Every plate must contain:

  • Positive Control: 1 µM Ko143 (a standard ABCG2 inhibitor) to define 100% inhibition[2][3].

  • Negative Control: 0.1% DMSO vehicle to define 0% inhibition.

  • Mathematical Validation: Calculate the Z'-factor for each plate: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . A plate is only accepted if Z′>0.7 , ensuring the separation between control bands is statistically robust enough to identify true hits without false positives[5].

  • Orthogonal Counter-Screen (Triton X-100): To rule out false positives caused by colloidal aggregation, hits are re-tested in the presence of 0.01% Triton X-100. Causality: Compounds that form micelles can non-specifically inhibit transporters. Triton X-100 disrupts these micelles; if inhibition is lost, the hit is flagged as a pan-assay interference compound (PAINS)[6].

Protocol 2: High-Throughput Kinase Inhibition Assay (EGFR)

The Causality of the Assay Choice: To evaluate the dual-targeting nature of the library, hits are screened against EGFR using an ADP-Glo™ Luminescent Assay. Kinases consume ATP and generate ADP. By measuring ADP accumulation, we directly quantify kinase activity. If a 2-phenylquinazoline compound competitively binds the ATP-hinge region, ADP production ceases, resulting in a loss of luminescent signal.

Step-by-Step Methodology
  • Enzyme/Substrate Preparation: Prepare a 2X master mix of recombinant EGFR kinase and Poly(Glu,Tyr) substrate in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Library Screening: Dispense 2.5 µL of the master mix into a white 384-well plate. Add 10 nL of library compounds.

  • Reaction Initiation: Add 2.5 µL of 2X ultra-pure ATP (final concentration at the Km​ of EGFR, approx. 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30-minute incubation).

  • Readout: Measure luminescence. Calculate IC₅₀ values for compounds showing >50% inhibition at the primary screening dose[1].

Quantitative Data Interpretation: Structure-Activity Relationships (SAR)

The structural tuning of the 2-phenylquinazoline core dictates its affinity for either ABCG2 or EGFR. The table below summarizes the causality of specific substitutions based on validated HTS campaigns.

Compound ScaffoldKey SubstitutionPrimary TargetIC₅₀ (nM)Mechanistic InsightRef
2-phenylquinazoline4-anilino-3'-cyanoABCG248.2Cyano group enhances hydrogen bonding in the ABCG2 inner cavity.
2-phenylquinazoline4-anilino-6-nitroABCG269.9Strong electron-withdrawing 6-nitro group drastically increases efflux blockade.
2-phenylquinazolinep-sulfanilamideEGFR< 50.0Sulfonamide tethering optimizes ATP-competitive hinge binding.[1]
N-carboranyl quinazoline6,7-dimethoxyABCG2~1000.0Inorganic carborane moiety improves metabolic stability but lowers raw potency.[2]

References

  • High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. nih.gov.
  • 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2). Journal of Medicinal Chemistry (acs.org).
  • Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors. doi.org.
  • The More the Better—Investigation of Polymethoxylated N-Carboranyl Quinazolines as Novel Hybrid Breast Cancer Resistance Protein Inhibitors. d-nb.info.
  • Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors. Journal of Medicinal Chemistry (acs.org).
  • 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2. Journal of Medicinal Chemistry (acs.org).

Sources

Application

Application Note: Development of 2-Phenylquinazoline-4-carbonitrile as a Fluorescent Marker

Target Audience: Researchers, Photochemists, and Drug Development Professionals Application Areas: Microenvironmental sensing, bio-imaging, and solvatochromic probe development. Mechanistic Foundations of the 4-Cyanoquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Application Areas: Microenvironmental sensing, bio-imaging, and solvatochromic probe development.

Mechanistic Foundations of the 4-Cyanoquinazoline Core

The development of robust fluorescent markers requires a highly tunable molecular scaffold. The quinazoline core is a privileged nitrogen-containing heterocycle widely utilized in medicinal chemistry and materials science[1]. By introducing a cyano (-CN) group at the 4-position, the electron-withdrawing ability of the ring is drastically enhanced. Quantum chemical calculations reveal that the cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinazoline core by more than 1 eV compared to its quinazolin-4-one precursors[2].

When this strongly electron-accepting 4-cyanoquinazoline core is coupled with an electron-donating group (EDG)—such as a diphenylamine or carbazole moiety—on the 2-phenyl ring, it forms a highly efficient Donor-π-Acceptor (D-π-A) "push-pull" architecture[2].

The Causality of Solvatochromism: ICT and TICT States

Upon photoexcitation, the molecule transitions to a Franck-Condon Locally Excited (LE) state. Driven by the strong D-π-A dipole, the molecule rapidly undergoes Intramolecular Charge Transfer (ICT)[1]. Because the dipole moment of the ICT state is significantly larger than that of the ground state, polar solvents stabilize the excited state more effectively. This results in pronounced positive solvatochromism —a massive red-shift in emission wavelength as solvent polarity increases.

In highly polar media (e.g., acetonitrile), the molecule may undergo further conformational relaxation into a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is typically non-radiative, leading to fluorescence quenching[2]. However, restricting this rotation—either through increased solvent viscosity or molecular aggregation—blocks the non-radiative pathway, making these molecules exceptional Aggregation-Induced Emission (AIE) and micro-viscosity sensors.

Jablonski S0 Ground State (S0) Low Dipole Moment LE Locally Excited (LE) Franck-Condon State S0->LE Photoexcitation ICT ICT State High Dipole Moment (Emissive) LE->ICT Solvent Relaxation ICT->S0 Fluorescence TICT TICT State Twisted Conformation (Non-Radiative) ICT->TICT Bond Rotation TICT->S0 Non-Radiative Decay

Caption: Jablonski diagram illustrating the ICT and TICT pathways in push-pull quinazolines.

Quantitative Photophysical Profiling

The photophysical properties of 4-cyano-2-(4-(diphenylamino)phenyl)quinazoline highlight the extreme sensitivity of the probe to its microenvironment. The data below illustrates the transition from a highly emissive ICT state in non-polar solvents to a quenched TICT state in polar solvents[2].

Table 1: Photophysical Properties across Solvents of Varying Polarity

SolventDielectric Constant (ε)Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm −1 )Quantum Yield ( ΦF​ , %)
Toluene 2.383674324,10023.0
Tetrahydrofuran (THF) 7.583654756,34012.5
Dichloromethane (DCM) 8.933684906,7608.2
Acetonitrile (MeCN) 37.5360515 (Weak)8,360< 2.0

Data Interpretation: The massive increase in Stokes shift (from 4,100 cm −1 to 8,360 cm −1 ) confirms the high polarizability of the π-conjugated system[1]. The drop in quantum yield in MeCN is a direct consequence of TICT-mediated non-radiative decay[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating workflows. Each critical step contains an internal check to confirm success before proceeding.

Workflow Syn 1. Synthesis & Cyanation (POCl3 -> KCN/CuCN) Pur 2. Purification & Validation (Chromatography, NMR, LC-MS) Syn->Pur Prep 3. Solution Preparation (Varying Solvent Polarity) Pur->Prep Spec 4. Spectroscopic Analysis (UV-Vis & Fluorometry) Prep->Spec Data 5. Data Extraction (Stokes Shift, QY, Solvatochromism) Spec->Data

Caption: Standardized workflow for the synthesis and photophysical validation of quinazoline probes.

Protocol 3.1: Synthesis of 4-Cyano-2-(4-(diphenylamino)phenyl)quinazoline

Causality Note: The direct cyanation of quinazolin-4-ones is thermodynamically unfavorable. Therefore, we first convert the stable amide into a highly reactive imidoyl chloride using POCl 3​ . This creates an excellent leaving group for the subsequent nucleophilic attack by the cyanide ion.

  • Chlorination: Suspend 2-(4-(diphenylamino)phenyl)quinazolin-4(3H)-one (1.0 eq) in anhydrous POCl 3​ (10.0 eq). Reflux under a nitrogen atmosphere for 4–6 hours.

  • Intermediate Extraction: Carefully quench the reaction by pouring it over crushed ice. Extract the resulting 4-chloroquinazoline intermediate with dichloromethane (DCM). Wash with cold saturated NaHCO 3​ to neutralize residual acid, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Cyanation: Dissolve the crude 4-chloroquinazoline in anhydrous DMF. Add CuCN or KCN (1.5 eq) and a catalytic amount of DABCO or Pd(PPh 3​ ) 4​ depending on the specific substrate reactivity. Heat to 100°C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The strong electron-donating effect of the triphenylamine unit can make the reaction sluggish[2]. Successful conversion is indicated by a new spot that exhibits distinct orange/red fluorescence under 365 nm UV light[2].

  • Purification: Purify the crude product via silica gel column chromatography to isolate the target carbonitrile as a vibrant orange/red powder[2].

Protocol 3.2: Solvatochromic and Photophysical Characterization

Causality Note: To accurately map the Lippert-Mataga plot (which correlates Stokes shift with solvent polarizability), solvents must be strictly anhydrous. Trace water in non-polar solvents will artificially red-shift the emission due to localized dipole interactions.

  • Stock Preparation: Prepare a 1.0 mM stock solution of the purified fluorophore in spectroscopic-grade, anhydrous Toluene.

  • Dilution: Dilute the stock to a working concentration of 10 μ M in a series of solvents: Toluene, THF, DCM, and MeCN.

  • UV-Vis Absorption: Record the absorption spectra from 300 nm to 600 nm. Identify the lowest-energy absorption band (typically ~360–370 nm), which corresponds to the π−π∗ transition with charge transfer character[2].

  • Fluorescence Emission: Excite the samples at their respective absorption λmax​ . Record the emission spectra.

    • Validation Checkpoint: The emission maximum should shift from ~430 nm (blue/green) in Toluene to >510 nm (weak orange/red) in MeCN. If the MeCN sample exhibits high fluorescence, suspect restricted rotation (e.g., aggregation due to poor solubility) rather than a true solution-state measurement.

Protocol 3.3: Aggregation-Induced Emission (AIE) Assay

Causality Note: In pure MeCN, the TICT state quenches fluorescence. By incrementally adding water (a poor solvent for the hydrophobic quinazoline), the molecules are forced to aggregate into nanoparticles. This physical packing restricts the intramolecular rotation of the 2-phenyl ring, shutting down the TICT non-radiative pathway and "turning on" the fluorescence[2][3].

  • Sample Preparation: Prepare a 10 μ M solution of the probe in pure MeCN.

  • Titration: Prepare a series of vials containing 10 μ M of the probe in MeCN/Water mixtures with varying water fractions ( fw​ = 0%, 10%, 30%, 50%, 70%, 90% v/v).

  • Incubation: Allow the mixtures to equilibrate at room temperature for 15 minutes to ensure stable aggregate formation.

  • Measurement: Measure the fluorescence emission of each vial using the same excitation wavelength.

    • Validation Checkpoint: A plot of Emission Intensity vs. Water Fraction ( fw​ ) should show a relatively flat line from 0% to ~50%, followed by a sharp exponential increase in intensity at fw​ > 60%, confirming the Restriction of Intramolecular Rotation (RIR) mechanism[2].

References

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules. 2

  • Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. The Journal of Organic Chemistry. 1

  • 3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules. 3

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 2-Phenylquinazoline-4-carbonitrile using column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with purifying 2-Phenylquinazoline-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with purifying 2-Phenylquinazoline-4-carbonitrile from crude reaction mixtures.

This document bypasses generic advice to focus on the exact mechanistic interactions between this highly conjugated, nitrogen-rich heterocycle and chromatographic stationary phases.

Expert Overview & Mechanistic Context

The purification of 2-phenylquinazoline-4-carbonitrile is notoriously challenging due to its unique electronic structure. The introduction of the strongly electron-withdrawing cyano (–CN) group at the 4-position of the quinazoline core significantly alters the molecule's dipole moment and photophysical properties compared to its precursors [1].

When synthesized via phosphonium-mediated SN​Ar reactions (e.g., using BOP/PyBOP and a cyanide source), the crude mixture is often contaminated with unreacted 4-chloro-2-phenylquinazoline, hydrolysis byproducts like 2-phenylquinazolin-4(3H)-one, and polar coupling reagents [2].

The Core Chromatographic Challenge: The quinazoline ring contains two Lewis-basic nitrogen atoms. During normal-phase silica gel chromatography [3], these basic sites form strong hydrogen bonds with the acidic silanol groups (Si–OH) on the silica surface. This Lewis acid-base interaction causes severe peak tailing (streaking), leading to poor resolution and co-elution with structurally similar impurities. Understanding this causality is the key to designing a self-validating purification protocol.

Chromatographic Workflow

ChromatographyWorkflow N1 Crude Mixture 2-Phenylquinazoline-4-carbonitrile N2 TLC Optimization (Target Rf 0.25 - 0.35) N1->N2 N3 Dry Loading Preparation (Adsorb onto Silica via DCM) N2->N3 N4 Column Packing (Slurry in 100% Hexane) N3->N4 N5 Gradient Elution (Hexane to EtOAc) N4->N5 N6 Fraction Collection (UV Monitor at 254 nm) N5->N6 N7 Issue: Severe Streaking? N6->N7 N8 Resolution: Add 1% Et3N to Mobile Phase N7->N8 Yes

Chromatographic workflow for 2-phenylquinazoline-4-carbonitrile purification.

Quantitative Data: Solvent System Optimization

Before packing the column, you must establish a solvent system that exploits the subtle polarity differences between the target molecule and its impurities.

Table 1: TLC Optimization and Mechanistic Rationale

Compound / Impurity Rf​ in Hexane:EtOAc (9:1) Rf​ in Hexane:EtOAc (7:3)Mechanistic Rationale for Elution Behavior
2-Phenylquinazoline-4-carbonitrile 0.15 0.45 Target. The cyano group increases dipole moment, requiring moderate polarity for optimal elution ( Rf​ ~0.3).
4-Chloro-2-phenylquinazoline0.350.70Lacks the polar cyano group; elutes faster due to weaker interaction with silica.
2-Phenylquinazolin-4(3H)-one0.000.10Highly polar due to lactam H-bonding; retains strongly on the stationary phase.
Triphenylphosphine oxide (TPPO)0.000.05Highly polar P=O bond; remains at the baseline in non-polar systems.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By strictly controlling the loading method and the elution gradient, the protocol inherently prevents band broadening.

Step 1: Sample Preparation via Dry Loading Causality: 2-Phenylquinazoline-4-carbonitrile has poor solubility in pure hexanes but high solubility in dichloromethane (DCM). Liquid loading with DCM would cause the strong solvent to drag the analyte down the column prematurely, ruining resolution. Dry loading ensures the sample partitions purely based on the mobile phase gradient.

  • Dissolve the crude mixture in a minimal volume of DCM.

  • Add dry silica gel (230–400 mesh) equal to 3 times the mass of the crude product.

  • Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

Step 2: Column Packing and Deactivation Causality: Slurry packing prevents air bubbles and channeling. If previous TLC analysis showed streaking, adding a basic modifier neutralizes acidic silanols.

  • Prepare a slurry of silica gel in 100% Hexane.

  • Optional but recommended: Add 1% Triethylamine (TEA) to the slurry to cap acidic silanol sites.

  • Pour the slurry into the column and allow it to settle under gentle air pressure.

  • Carefully add the dry-loaded sample powder evenly to the top of the silica bed. Cap with a 1 cm layer of clean sea sand to prevent bed disturbance.

Step 3: Gradient Elution Causality: A step gradient allows the non-polar 4-chloro impurity to elute completely before the target compound begins to move.

  • Elute with 2 column volumes (CV) of 100% Hexane.

  • Shift to 95:5 Hexane:Ethyl Acetate for 3 CVs.

  • Shift to 90:10 Hexane:Ethyl Acetate. The target compound will begin eluting here.

Step 4: Fraction Validation Causality: The extended conjugated π -system of the quinazoline core absorbs strongly in the UV spectrum.

  • Collect 15–20 mL fractions.

  • Spot fractions on a TLC plate and visualize under a UV lamp at 254 nm.

  • Pool only the fractions containing the pure spot at the target Rf​ . Evaporate to yield the purified solid.

Troubleshooting Guide & FAQs

ChemicalInteractions A Quinazoline N-Atoms (Lewis Base) C Strong Adsorption (Peak Tailing / Streaking) A->C Interacts with B Silica Gel Silanols (Lewis Acid / H-Bond Donor) B->C E Silanol Deactivation (Sharp Elution Bands) C->E Solves D Triethylamine (TEA) Modifier Added D->B Caps sites D->E Results in

Mechanism of silanol-induced streaking and resolution via TEA modifier.

Frequently Asked Questions

Q: Why is my product co-eluting with the starting material (4-chloro-2-phenylquinazoline) even though their Rf​ values look different on TLC? A: This is a classic symptom of column overloading or using a gradient that is too steep. Because the target carbonitrile and the chloro-precursor are structurally similar, a sudden jump to 20% EtOAc will cause both to elute in the same band. Solution: Decrease your sample-to-silica ratio (aim for 1:50) and hold the gradient at 5% EtOAc until the chloro-impurity has completely eluted.

Q: Can I use Alumina instead of Silica gel for this purification? A: Yes. In fact, neutral or basic alumina is highly effective for basic nitrogenous heterocycles like quinazolines. Alumina lacks the highly acidic silanol groups found on silica, which naturally prevents the streaking issue without the need for a TEA modifier. However, you will need to re-optimize your solvent system, as compounds generally elute faster on alumina.

Q: My compound crystallized inside the column tip during elution. What happened? A: 2-Phenylquinazoline derivatives can exhibit poor solubility in highly aliphatic solvent mixtures (like 90:10 Hexane:EtOAc) once they are concentrated into a narrow chromatographic band. Solution: If crystallization occurs, gently warm the column tip or temporarily increase the localized polarity by injecting a small amount of pure EtOAc to redissolve the plug.

References

  • Title: Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)
  • Source: acs.
  • Source: acs.
Optimization

Technical Support Center: 2-Phenylquinazoline-4-carbonitrile Stability &amp; Troubleshooting Portal

Welcome to the advanced technical support portal for handling 2-Phenylquinazoline-4-carbonitrile (CAS: 67824-28-6) and its derivatives. This compound is a highly valuable, yet chemically sensitive, intermediate frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support portal for handling 2-Phenylquinazoline-4-carbonitrile (CAS: 67824-28-6) and its derivatives. This compound is a highly valuable, yet chemically sensitive, intermediate frequently utilized in the development of kinase inhibitors and antiviral agents 1[1]. This guide is engineered for research scientists to troubleshoot degradation issues, optimize assay conditions, and ensure absolute data integrity.

Mechanistic Overview: The "Why" Behind the Instability

The quinazoline core features an electron-deficient pyrimidine ring. When a strongly electron-withdrawing carbonitrile (-CN) group is introduced at the C4 position, it synergistically enhances the electrophilicity of the C4 carbon.

This creates a highly reactive center that is exceptionally susceptible to nucleophilic attack. Depending on the microenvironment, the nitrile group will rapidly undergo acid-catalyzed hydration, base-catalyzed hydrolysis, or alcoholysis 2[2]. Understanding this causality is the first step in preventing unwanted degradation during synthesis, storage, and in vitro testing.

G A 2-Phenylquinazoline- 4-carbonitrile B Protic / Aqueous Media A->B Exposure C Acidic (H+) B->C D Basic (OH-) B->D E Alcohols (ROH) B->E F Quinazoline-4-carboxamide C->F Hydration G Quinazoline-4-carboxylic acid D->G Hydrolysis H Alkyl 4-carboxylate E->H Alcoholysis F->G Prolonged Base

Chemical Degradation Pathways of 2-Phenylquinazoline-4-carbonitrile.

Troubleshooting FAQs

Q1: Why does my compound standard degrade rapidly during routine LC-MS/MS analysis? Causality: Protic solvents (like methanol or water) act as nucleophiles against the C4 position. In the presence of acidic mobile phases (e.g., 0.1% formic acid), the nitrile group undergoes acid-catalyzed hydration to form quinazoline-4-carboxamide (+18 Da). If methanol is used as the organic modifier, alcoholysis occurs, yielding methyl quinazoline-4-carboxylate 2[2]. Actionable Fix: Prepare all analytical stock solutions in anhydrous, aprotic solvents (e.g., 100% DMSO or Acetonitrile). For chromatography, strictly use Acetonitrile/Water gradients and minimize the time the sample sits in the aqueous autosampler.

Q2: How do I distinguish between chemical instability and poor metabolic stability in microsomal assays? Causality: 2-phenylquinazoline derivatives can exhibit varying metabolic stability profiles; for instance, some analogs show high unbound fractions and moderate clearance in human liver microsomes due to CYP450 oxidation 1[1]. However, the intrinsic chemical instability of the C4-nitrile in the aqueous assay buffer (pH 7.4, 37°C) can mimic enzymatic clearance, leading to false-positive metabolic liability. Actionable Fix: Implement a self-validating control by running a parallel incubation with heat-inactivated microsomes (or buffer only). If the compound depletes in the inactivated control, the instability is chemical (hydrolysis), not enzymatic.

Q3: My stability data is erratic, with massive standard deviations between technical replicates. What is happening? Causality: Unsubstituted 2-phenylquinazolines often suffer from extremely poor aqueous solubility, falling into BCS Class II (high permeability, low solubility) 3[3]. Erratic data usually indicates that the compound is precipitating out of the buffer solution rather than chemically degrading. Actionable Fix: Ensure assay concentrations are strictly below the thermodynamic solubility limit (typically < 1 µM for these scaffolds in 1% DMSO/Buffer).

Quantitative Data Summaries

Table 1: Quantitative Degradation Profile of 2-Phenylquinazoline-4-carbonitrile
Stress ConditionPrimary DegradantMechanismEstimated Half-Life (t1/2)
Aqueous pH 1.2 (37°C) Quinazoline-4-carboxamideAcid-catalyzed hydration< 2 hours
Aqueous pH 10.0 (37°C) Quinazoline-4-carboxylic acidBase-catalyzed hydrolysis< 30 mins
Methanol (25°C) Methyl quinazoline-4-carboxylateNucleophilic Alcoholysis~ 4-6 hours
Liver Microsomes Hydroxylated metabolitesCYP450 oxidationCompound specific
Table 2: Biological & Physicochemical Properties of Related Analogs
Compound ScaffoldKey PropertyQuantitative MetricReference Application
4-Cyano-quinazoline derivatives AAK1 Kinase InhibitionIC50 = 17 nMTarget Binding 1[1]
2-Phenylquinazoline (Free Base) Solubility ClassBCS Class II (Low)Formulation 3[3]
4-Amino-2-phenylquinazoline Antiviral Activity (BVDV)EC50 = 9.68 ± 0.49 µMViral Clearance 4[4]

Self-Validating Experimental Protocol

To accurately measure the stability of 2-Phenylquinazoline-4-carbonitrile without interference from precipitation or analytical artifacts, you must use a Mass-Balance Validated Chemical Stability Assay . This protocol is a self-validating system because it utilizes a Dual-Internal Standard (IS) approach to independently verify solubility losses versus true chemical degradation.

G S1 1. Anhydrous Stock Prep S2 2. Stress Incubation S1->S2 Add IS-1 S3 3. Aprotic Quench S2->S3 Timepoints S4 4. LC-MS/MS S3->S4 Add IS-2 S5 5. Mass Balance S4->S5 Quantify

Self-Validating Protocol Workflow for Stability Testing.

Step-by-Step Methodology:

Step 1: Anhydrous Stock Preparation

  • Action: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store desiccated at -20°C.

  • Causality: Completely excludes water and protic nucleophiles, preventing premature hydrolysis of the C4-nitrile prior to the assay.

Step 2: Buffer Incubation with Pre-Spike IS (IS-1)

  • Action: Spike the stock into pre-warmed (37°C) aqueous buffers (e.g., pH 1.2, 7.4, 10.0) to a final concentration of 1 µM. Immediately add IS-1 (a stable, structurally distinct analog that does not degrade).

  • Causality: IS-1 acts as a solubility tracker. If the ratio of IS-1 drops over time, it proves the compound is precipitating out of the buffer, not degrading.

Step 3: Aprotic Quenching with Post-Spike IS (IS-2)

  • Action: At designated time points (0, 15, 30, 60, 120 mins), transfer 50 µL of the incubation mixture into 150 µL of ice-cold anhydrous acetonitrile containing IS-2 (e.g., a stable isotope-labeled analog).

  • Causality: The sudden shift to a high-organic, aprotic environment immediately halts nucleophilic attack by water. The low temperature reduces kinetic energy, freezing the degradation profile. IS-2 controls for LC-MS/MS ionization suppression.

Step 4: LC-MS/MS Quantification

  • Action: Monitor MRM transitions for the parent compound, the carboxamide (+18 Da), and the carboxylic acid (+19 Da).

  • Causality: Directly tracks the specific degradation pathways outlined in the mechanistic overview.

Step 5: Mass-Balance Verification (The Validation Step)

  • Action: Sum the molar equivalents of the parent compound and the identified degradants.

  • Causality: If the total mass balance (Parent + Degradants) equals 100% (± 5%), the assay is validated. If the mass balance is < 95% and IS-1 is stable, it indicates an undetected degradation pathway (e.g., quinazoline ring opening) requiring further structural elucidation.

References

  • Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors | Journal of Medicinal Chemistry (ACS Publications). 1

  • On the Hydrolysis and Alcoholysis of Quinazoline-4-carbonitrile | J-Stage. 2

  • CRYSTALLINE FORMS OF 6-(1H-IMIDAZOL-1-YL)-2-PHENYLQUINAZOLINE | European Patent Office - EP 2438058 B1. 3

  • Antiviral activity and physicochemical properties of 4-Amino-phenyl-quinazoline derivatives for Bovine Viral Diarrhea Virus (BVDV) | Sciforum. 4

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of 2-Phenylquinazoline-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating high-purity 2-phenylquinazoline-4-carbonitrile.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating high-purity 2-phenylquinazoline-4-carbonitrile. Synthesizing this critical heterocyclic pharmacophore typically involves the cyanation of 4-chloro-2-phenylquinazoline. However, researchers frequently encounter complex impurity profiles that hinder downstream biological screening. This guide deconstructs the causality of these impurities and provides field-proven, self-validating protocols to eliminate them.

Mechanistic Causality of Impurity Formation

Understanding why impurities form is the first step in eliminating them. The synthesis of 2-phenylquinazoline-4-carbonitrile relies on the substitution of a chloride leaving group at the C-4 position.

  • The Hydrolysis Byproduct (2-Phenylquinazolin-4(3H)-one): The C-4 position of the quinazoline ring is highly electrophilic due to the α-nitrogen effect [1]. If the reaction environment or the subsequent aqueous workup is not strictly anhydrous, water outcompetes the cyanide ion as a nucleophile. This results in rapid, irreversible hydrolysis to form the thermodynamically stable 2-phenylquinazolin-4(3H)-one.

  • Unreacted Starting Material (4-Chloro-2-phenylquinazoline): Incomplete conversion often occurs due to catalyst poisoning or poor solubility of the cyanide source (e.g., KCN or CuCN) in the organic phase.

  • Transition Metal Residues: Cyanation protocols frequently utilize palladium or copper catalysts. These metals can chelate to the nitrogen-rich quinazoline scaffold, resulting in persistent colored impurities (often a yellow or greenish tint) in the final product.

Reaction and Impurity Pathway Visualization

Pathway A 4-Chloro-2-phenylquinazoline (Starting Material) C 2-Phenylquinazoline-4-carbonitrile (Target Product) A->C Cyanation (Main Reaction) D 2-Phenylquinazolin-4(3H)-one (Hydrolysis Impurity) A->D Nucleophilic Attack by Trace H2O B Cyanation Reagents (e.g., KCN, Catalyst) B->C E Metal Residues (Catalyst Byproducts) B->E Catalyst Degradation

Mechanistic pathways showing the formation of the target carbonitrile and competing impurities.

Quantitative Impurity Profiling

To establish a self-validating purification system, you must track the physical properties of the mixture components. Table 1 summarizes the key metrics used to monitor separation efficiency.

Table 1: Physical and Chromatographic Properties of the Crude Mixture Components

CompoundRoleMolecular WeightRf Value (Hexane:EtOAc 8:2)Melting Point (°C)Solubility Profile
2-Phenylquinazoline-4-carbonitrile Target Product231.26 g/mol ~0.65171–172 °C [2]Soluble in hot EtOH, EtOAc, DCM
4-Chloro-2-phenylquinazoline Starting Material240.69 g/mol ~0.75122–124 °CSoluble in Hexane, Toluene, DCM
2-Phenylquinazolin-4(3H)-one Hydrolysis Impurity222.25 g/mol ~0.20236–238 °CPoorly soluble in cold EtOH/DCM
Cu/Pd Complexes Catalyst ResidueVariableBaseline (0.00)N/ASoluble in aqueous EDTA/NH4OH
Step-by-Step Purification Methodologies

The following protocols are designed as a sequential workflow. Each step validates the success of the previous one, ensuring a robust and reproducible purification process.

Protocol A: Metal Scavenging and Aqueous Workup

Objective: Remove transition metal residues and water-soluble salts.

  • Quenching: Cool the reaction mixture to room temperature and dilute with ethyl acetate (EtOAc).

  • Scavenging: Wash the organic layer with a 10% aqueous solution of ethylenediaminetetraacetic acid (EDTA) or 5% ammonium hydroxide (NH₄OH). Causality: The chelating agents aggressively bind Cu/Pd ions, pulling them into the aqueous phase and breaking their coordination with the quinazoline nitrogens.

  • Washing: Wash with saturated brine to remove residual water from the organic layer.

  • Drying: Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography

Objective: Separate the target product from unreacted 4-chloro-2-phenylquinazoline.

  • Preparation: Dry-load the concentrated crude onto silica gel to prevent band broadening.

  • Elution: Utilize a gradient solvent system starting at Hexane:EtOAc (95:5) and slowly increasing polarity to (80:20).

  • Validation: Monitor fractions via TLC under UV light (254 nm). The unreacted starting material will elute first (Rf ~0.75), followed closely by the target carbonitrile (Rf ~0.65).

  • Isolation: Pool the fractions containing the pure product and evaporate the solvent.

Protocol C: Selective Recrystallization

Objective: Eliminate trace 2-phenylquinazolin-4(3H)-one and achieve >99% purity [3].

  • Dissolution: Dissolve the chromatographed product in a minimum volume of boiling ethanol.

  • Hot Filtration: If any insoluble white powder remains (this is the highly insoluble quinazolinone impurity), perform a rapid hot filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Pale yellow needles will precipitate.

  • Validation: Filter the crystals and determine the melting point. A sharp melting point of 171–172 °C confirms the absolute absence of impurities [2].

Purification Workflow Visualization

Workflow Start Crude Mixture Step1 Aqueous Wash (Metal Scavenging) Start->Step1 Step2 Column Chromatography (Hexane:EtOAc) Step1->Step2 Step3 Recrystallization (EtOH/H2O) Step2->Step3 Pure Pure Product (>99%) Step3->Pure

Sequential purification workflow from crude mixture to >99% pure target product.

Troubleshooting FAQs

Q: My final product has a persistent greenish-yellow tint, but the literature states it should be pale yellow needles. What is the cause? A: A greenish tint is a classic indicator of trace copper contamination from the cyanation catalyst. Quinazolines are excellent ligands and will trap metals. Solution: Redissolve your product in dichloromethane and stir with a commercial metal scavenger (e.g., QuadraPure™ or silica-supported EDTA) for 2 hours before filtering.

Q: How can I suppress the formation of 2-phenylquinazolin-4(3H)-one during the cyanation step? A: The hydrolysis is driven by the α-nitrogen effect making C-4 highly reactive to trace water [1]. To suppress this, ensure your cyanide salt is rigorously dried under vacuum before use, utilize anhydrous solvents (e.g., dry DMF or DMSO), and conduct the reaction under an inert argon atmosphere. Avoid highly basic or prolonged aqueous workups.

Q: The Rf values of the starting material and product are very close on TLC. How do I improve resolution during column chromatography? A: The standard Hexane/EtOAc system can sometimes cause co-elution due to the similar polarities of the chloro and cyano groups. Solution: Switch your mobile phase to a Toluene:Ethyl Acetate system (e.g., 9:1). The aromatic interactions with toluene often provide superior resolution for planar heterocyclic systems like quinazolines.

References
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.[Link]

  • PREPARATION OF HETEROARENECARBONITRILES BY REACTION OF HALOHETEROARENES WITH POTASSIUM CYANIDE CATALYZED BY SODIUM pTOLUENESULFlNATE. Clockss.[Link]

Optimization

Impact of solvent choice on the efficiency of 2-phenylquinazoline synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the 2-phenylquinazoline scaffold is highly sensitive to microenvironmental factors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the 2-phenylquinazoline scaffold is highly sensitive to microenvironmental factors. As application scientists, we recognize that a solvent is never just a passive medium for mass transfer; it actively dictates intermediate stabilization, catalyst coordination, and the thermodynamic driving forces of cyclization and aerobic oxidation.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you optimize your synthesis workflows.

I. Quantitative Data: Solvent Impact Across Catalytic Systems

Before troubleshooting, it is critical to benchmark your expected yields against established methodologies. The table below summarizes how drastically solvent selection impacts the efficiency of various 2-phenylquinazoline synthesis routes.

Catalytic SystemReactantsSolvent ChoiceYield (%)Source
Copper-Catalyzed (CuCl/Ce)2-bromobenzylamine + benzaldehydeAcetonitrile (MeCN)90%
Copper-Catalyzed (CuCl/Ce)2-bromobenzylamine + benzaldehydeToluene / DMF<50%
Metal-Free (Salicylic Acid)o-aminobenzylamine + benzylamineDMSO64%
Metal-Free (Salicylic Acid)o-aminobenzylamine + benzylamineToluene48%
Magnetic Nanocatalyst (γ-Fe₂O₃)2-aminoacetophenone + benzylamineSolvent-Free (Neat)90%
Magnetic Nanocatalyst (γ-Fe₂O₃)2-aminoacetophenone + benzylamineAcetonitrile15%
Base-Promoted (NaOH)2-aminobenzylamine + benzaldehydeWater (H₂O)75%
II. Troubleshooting Guides & FAQs

Q1: Why is my yield of 2-phenylquinazoline so low when using water or toluene compared to acetonitrile (MeCN) in copper-catalyzed cascade synthesis? A1: In transition-metal-catalyzed aerobic oxidative couplings, the solvent is a thermodynamic participant. Acetonitrile acts as a unique, non-innocent stabilizing ligand for copper ions. It stabilizes the Cu(I)/Cu(II) redox cycle and prevents the formation of inactive, insoluble copper aggregates. When you switch to non-coordinating solvents like toluene, this stabilizing coordination sphere is lost, leading to rapid catalyst deactivation and yields dropping from ~90% to trace amounts .

Q2: I am attempting a metal-free, salicylic acid-catalyzed oxidation of o-aminobenzylamines. Why did my reaction in toluene yield insoluble oligomers, while DMSO succeeded? A2: Toluene is a non-polar solvent with extremely poor solvating power for highly polar transient species, such as the dihydroquinazoline intermediate. In toluene, these intermediates precipitate or undergo side-polymerization before the final oxidation step can occur. DMSO, being a highly polar aprotic solvent, fully solubilizes these intermediates and facilitates the necessary proton transfers required by the organocatalyst, successfully driving the yield to 64% .

Q3: What is the mechanistic advantage of moving to a solvent-free (neat) system when using magnetic iron oxide nanocatalysts? A3: When utilizing solid-state nanocatalysts (like γ-Fe₂O₃), introducing a solvent dilutes the reactants and creates a mass-transfer barrier at the solid-liquid interface. By running the reaction neat, you maximize the localized concentration of the reactants directly on the active sites of the solid catalyst. This proximity effect dramatically increases collision frequency, explaining why solvent-free conditions yield 90%, whereas adding a solvent like acetonitrile plummets the yield to 15% .

Q4: In base-promoted aqueous synthesis, I am seeing a buildup of 2-phenyl-3,4-dihydroquinazoline instead of the fully oxidized 2-phenylquinazoline. How do I force full conversion? A4: The initial condensation to the dihydroquinazoline intermediate is rapid, but the final aerobic dehydrogenation requires sufficient thermal energy and base-facilitated proton abstraction. If you observe incomplete conversion in water, ensure your temperature is strictly maintained at 100 °C and that you are using a strong inorganic base (e.g., 3 equivalents of NaOH) rather than weaker organic bases. The robust basicity of NaOH in water accelerates the final oxidation step .

III. Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. Each method contains built-in checkpoints to verify the reaction is proceeding correctly before committing to the final workup.

Protocol A: Copper-Catalyzed Cascade Synthesis in Acetonitrile

Designed for high-yield, ligand-stabilized cyclization.

  • Reagent Loading: In a reaction vessel, combine 2-bromobenzylamine (0.2 mmol), benzaldehyde (0.3 mmol), NH₄Cl (0.5 mmol), CuCl (20 mol %), bpy (10 mol %), TEMPO (10 mol %), KOH (2.5 equiv), and Ce(NO₃)₃·6H₂O (10 mol %).

  • Solvent Addition: Add 2 mL of anhydrous Acetonitrile (CH₃CN).

  • Reaction Conditions: Stir the mixture under an O₂ atmosphere at 30 °C for 24 h, then elevate the temperature to 80 °C for an additional 24 h.

  • Self-Validating Checkpoint: Perform TLC (Hexane/Ethyl Acetate 15:1) under UV 254 nm. The intermediate imine (Rf ~0.6) must be completely consumed. The appearance of a bright blue fluorescent spot at Rf ~0.37 confirms the formation of the fully aromatized 2-phenylquinazoline.

  • Isolation: Extract with ethyl acetate, concentrate under reduced pressure, and purify via flash column chromatography. Expected yield: ~90%.

Protocol B: Green Solvent-Free Synthesis using γ-Fe₂O₃ Nanocatalyst

Designed for maximum atom economy and catalyst recovery.

  • Reagent Loading: In a 10 mL round-bottom flask, mix 2-aminoacetophenone (1 mmol) and benzylamine (1.2 mmol). Do not add any solvent.

  • Catalyst Addition: Add 25 mg of γ-Fe₂O₃ magnetic nanocatalyst and TBHP (2.5 mmol) as the oxidant.

  • Reaction Conditions: Heat the neat mixture at 85 °C for 7 hours.

  • Self-Validating Checkpoint: The mixture will become highly viscous as the product forms. Apply an external neodymium magnet to the outside wall of the flask; the black nanocatalyst will rapidly adhere to the wall, leaving a clear, viscous crude product phase. If the liquid remains cloudy, the reaction is incomplete.

  • Isolation: Decant the product. Wash the retained catalyst with ethanol to regenerate it for the next cycle. Expected yield: ~90%.

IV. Mechanistic & Logical Workflows

SolventSelection Start Determine Catalytic System CuCat Copper-Catalyzed Cascade Start->CuCat MetalFree Metal-Free Organocatalyst Start->MetalFree NanoCat Magnetic Nanocatalyst Start->NanoCat BaseAq Base-Promoted (Green) Start->BaseAq MeCN Solvent: Acetonitrile (MeCN) Ligand stabilization of Cu CuCat->MeCN DMSO Solvent: DMSO High solubility for intermediates MetalFree->DMSO Neat Condition: Solvent-Free (Neat) Maximizes surface contact NanoCat->Neat Water Solvent: Water (H2O) Hydrophobic effect driving BaseAq->Water Yield1 Yield: ~90% MeCN->Yield1 Yield2 Yield: ~64% DMSO->Yield2 Yield3 Yield: ~90% Neat->Yield3 Yield4 Yield: ~75% Water->Yield4

Logical decision tree for solvent selection in 2-phenylquinazoline synthesis.

Pathway R1 2-Bromobenzylamine + Benzaldehyde I1 Imine Intermediate R1->I1 Condensation C1 Cu-MeCN Complexation (C-N Bond Formation) I1->C1 CuCl/Ce(NO3)3 O1 Aerobic Oxidation (TEMPO/O2) C1->O1 Cyclization P1 2-Phenylquinazoline O1->P1 -H2

Mechanistic pathway of Cu-catalyzed 2-phenylquinazoline formation in MeCN.

V. References
  • Title: Unexpected Copper-Catalyzed Cascade Synthesis of Quinazoline Derivatives Source: The Journal of Organic Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines Source: Frontiers in Chemistry URL: [Link]

  • Title: A magnetically recoverable γ-Fe₂O₃ nanocatalyst for the synthesis of 2-phenylquinazolines under solvent-free conditions Source: Catalysis Science & Technology, Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water Source: The Journal of Organic Chemistry, American Chemical Society (ACS) URL: [Link]

Reference Data & Comparative Studies

Validation

Validating the structure of synthesized 2-Phenylquinazoline-4-carbonitrile via spectroscopic methods

Unambiguous Structural Elucidation of 2-Phenylquinazoline-4-carbonitrile: A Comparative Guide to Spectroscopic Workflows As an Application Scientist overseeing drug development and structural characterization workflows,...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Elucidation of 2-Phenylquinazoline-4-carbonitrile: A Comparative Guide to Spectroscopic Workflows

As an Application Scientist overseeing drug development and structural characterization workflows, I frequently encounter the analytical pitfalls associated with highly conjugated heterocyclic systems. The synthesis of 2-aryl quinazolines—whether via base-promoted cyclization in water[1] or Rh(III)-catalyzed C–H functionalization[2]—often yields complex crude mixtures containing unreacted intermediates or regioisomers. Furthermore, the specific synthesis of 4-cyanoquinazolines typically involves the chlorination of quinazolinones followed by nucleophilic substitution with cyanide, a step that can be sluggish and prone to side reactions due to steric and electronic effects[3].

Recent 2026 studies emphasize the necessity of rigorous spectroscopic validation to rule out regioisomers and confirm target affinity in quinazoline derivatives[4]. In this guide, I will objectively compare the standard analytical workflow against an advanced, multi-dimensional spectroscopic approach for the structural validation of 2-Phenylquinazoline-4-carbonitrile (C 15​ H 9​ N 3​ ).

Section 1: The Analytical Challenge & Causality (Expertise & Experience)

Relying solely on a Standard Workflow (1D 1 H/ 13 C NMR, Low-Resolution LC-MS, and basic IR) introduces systemic risks when characterizing 2-Phenylquinazoline-4-carbonitrile:

  • The NMR Congestion Problem: The molecule contains 9 aromatic protons. In a standard 1D 1 H NMR spectrum, the signals from the phenyl ring (5 protons) and the quinazoline core (4 protons) heavily overlap in the narrow 7.40–8.60 ppm range. Without 2D correlation, assigning the exact position of the cyano group is largely speculative.

  • The Mass Accuracy Deficit: Low-resolution MS provides a nominal mass of [M+H] + at m/z 232. This cannot definitively rule out isobars or unexpected oxidation products that might form during the aerobic oxidation steps of quinazoline synthesis[1].

To establish a self-validating system, we must employ an Advanced Workflow (2D NMR, HRMS Q-TOF, and 2nd Derivative ATR-FTIR).

  • Causality for HMBC: The cyano-bearing carbon (C-4) lacks attached protons. To definitively prove the cyano group is at position 4 (and not on the phenyl ring), we must trace the 3JCH​ (long-range) coupling from the quinazoline H-5 proton to the C-4 carbon, and subsequently observe the C-4 chemical shift (~143 ppm) characteristic of a cyano attachment.

  • Causality for HRMS: Q-TOF mass spectrometry provides sub-ppm mass accuracy. Observing an exact mass of 232.0870 unequivocally validates the elemental composition C 15​ H 9​ N 3​ , eliminating the possibility of structural ambiguity.

Section 2: Comparative Data Presentation

The tables below summarize the quantitative data, demonstrating why the Advanced Workflow provides superior structural confidence.

Table 1: High-Resolution NMR Chemical Shift Assignments (Advanced Workflow) Data acquired at 600 MHz in DMSO- d6​ . Assignments validated via HSQC and HMBC.

Position 1 H Shift (ppm), Multiplicity 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
C-2 -160.5H-2', H-6' (Phenyl ring linkage)
C-4 -143.2H-5 (Confirms C-4 position)
C-5 8.25, d (J = 8.4 Hz)125.4C-4, C-7, C-8a
C-8 8.15, d (J = 8.5 Hz)128.9C-4a, C-6
C N -115.8-
C-2'/6' 8.60, d (J = 7.8 Hz)128.5C-4', C-2 (Confirms Phenyl at C-2)

Table 2: Performance Comparison of Analytical Workflows

ParameterAlternative A: Standard WorkflowAlternative B: Advanced Workflow (Recommended)
Mass Accuracy Nominal (m/z 232)Exact Sub-ppm (m/z 232.0870)
Regiochemical Confidence Ambiguous (Overlapping 1D multiplets)Unambiguous (Exact connectivity via HMBC)
Cyano Group Detection Weak/Masked IR stretchResolved via 2nd Derivative ATR-FTIR (~2225 cm −1 )

Section 3: Step-by-Step Methodologies (Self-Validating Protocols)

To ensure reproducibility and trustworthiness, the following protocols outline the Advanced Workflow.

Protocol 1: 2D NMR (HSQC & HMBC) Acquisition
  • Sample Preparation: Dissolve 15 mg of the synthesized 2-Phenylquinazoline-4-carbonitrile in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Load into a 600 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for quaternary carbons.

  • Parameter Optimization: Set the probe temperature to 298 K. For the HMBC sequence, optimize the long-range coupling constant delay ( nJCH​ ) for 8 Hz (approximately 62.5 ms), which is ideal for capturing the critical H-5 to C-4 coupling.

  • Acquisition: Run the 1 H- 13 C HMBC sequence with 256 increments in the t1 dimension and 32 scans per increment.

  • Processing: Apply zero-filling and a sine-bell squared window function prior to 2D Fourier transformation to prevent artifact generation.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

  • Instrument Setup: Inject 2 µL into an ESI-Q-TOF mass spectrometer.

  • Ionization: Operate in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Acquisition: Scan the m/z range of 100–1000. Infuse Leucine Enkephalin (m/z 556.2771) independently as a lock-mass reference for real-time mass axis calibration.

  • Data Analysis: Extract the[M+H] + ion chromatogram. Calculate the mass error (in ppm) between the theoretical mass (232.0870) and the observed mass to validate the formula.

Protocol 3: ATR-FTIR with Second Derivative Analysis
  • Sample Preparation: Place 2–3 mg of the neat, dry powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquisition: Apply uniform pressure using the anvil. Record the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 utilizing 64 co-added scans.

  • Processing: Perform an automatic baseline correction. Apply a Savitzky-Golay filter (9 smoothing points) to generate the second derivative spectrum. This mathematical resolution isolates the sharp, distinct C N stretch at ~2225 cm −1 from any overlapping aromatic overtones.

Section 4: Visualizing the Analytical Logic

The following diagram illustrates the decision-making logic and causality behind selecting the advanced spectroscopic workflow over standard methods.

AnalyticalWorkflow Start 2-Phenylquinazoline-4-carbonitrile Structural Validation Standard Standard Workflow (1D NMR, LR-MS, IR) Start->Standard Advanced Advanced Workflow (2D NMR, HRMS, FT-IR) Start->Advanced Fail Ambiguous Regiochemistry Overlapping Aromatics Standard->Fail NMR HMBC: 3J Coupling H5 → C4 → CN Advanced->NMR MS HRMS: Exact Mass [M+H]+ 232.0870 Advanced->MS Success Unambiguous Elucidation Verified Structure NMR->Success MS->Success

Decision logic for structural validation of 2-phenylquinazoline-4-carbonitrile.

References

  • Chatterjee, T., Kim, D. I., & Cho, E. J. (2018). Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water. The Journal of Organic Chemistry, 83(14), 7423-7430. [Link]

  • Wang, H., et al. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C–H Functionalization of Benzimidates with Dioxazolones. Organic Letters, 18(9), 2040-2043. [Link]

  • Verdugo, F., et al. (2026). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. International Journal of Molecular Sciences, 27(6), 2529. [Link]

  • Hladik, P., et al. (2018). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 23(11), 2981. [Link]

Sources

Comparative

Comparison of synthetic efficiency between different routes to 2-phenylquinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrob...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Among its derivatives, 2-phenylquinazolines are of particular interest, serving as privileged structures in drug discovery. The efficient and scalable synthesis of these molecules is therefore a critical endeavor for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to 2-phenylquinazolines, supported by experimental data and mechanistic insights to empower researchers in selecting the optimal strategy for their specific needs.

Oxidative Cyclization of 2-Aminobenzophenones with Benzylamines

One of the most direct and widely explored methods for the synthesis of 2-phenylquinazolines involves the condensation and subsequent oxidative cyclization of 2-aminobenzophenones with benzylamines. This approach is attractive due to the commercial availability of a wide range of starting materials.

Metal-Free Iodine-Catalyzed Oxidative C-H Functionalization

A significant advancement in this area is the development of metal-free catalytic systems, which offer advantages in terms of cost, toxicity, and ease of product purification. A particularly efficient method utilizes molecular iodine (I₂) as a catalyst in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP).[1][2]

Mechanistic Rationale: The reaction is believed to proceed through a tandem sequence. Initially, the 2-aminobenzophenone and benzylamine undergo condensation to form an aminal intermediate. The iodine catalyst, in conjunction with the oxidant, facilitates the oxidative dehydrogenation of the benzylic C-H bond and the aminal N-H bonds, leading to the formation of the quinazoline ring through intramolecular cyclization and subsequent aromatization. The use of an oxidant is crucial for the regeneration of the active iodine catalyst.

Advantages:

  • Metal-Free: Avoids contamination of the final product with transition metals, which is a significant advantage in pharmaceutical synthesis.[1]

  • Operational Simplicity: The reaction is typically a one-pot procedure with simple work-up.[1][2]

  • Good to Excellent Yields: A broad range of substituted 2-phenylquinazolines can be synthesized in high yields.[1][2]

Limitations:

  • Oxidant Required: The use of an oxidant like TBHP is necessary, which can sometimes lead to side reactions.

  • Reaction Temperature: The reaction often requires elevated temperatures (e.g., 90 °C) and relatively long reaction times (e.g., 12 hours).[1]

Workflow for Iodine-Catalyzed Synthesis of 2-Phenylquinazolines:

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Pathway 2-Aminobenzophenone 2-Aminobenzophenone Reaction_Mixture One-Pot Reaction 2-Aminobenzophenone->Reaction_Mixture 1 equiv Benzylamine Benzylamine Benzylamine->Reaction_Mixture 1.2 equiv Iodine (I2) (catalyst) Iodine (I2) (catalyst) Iodine (I2) (catalyst)->Reaction_Mixture TBHP (oxidant) TBHP (oxidant) TBHP (oxidant)->Reaction_Mixture Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction_Mixture Heat (90 °C, 12 h) Heat (90 °C, 12 h) Heat (90 °C, 12 h)->Reaction_Mixture Condensation Condensation Reaction_Mixture->Condensation Oxidative_Cyclization Oxidative_Cyclization Condensation->Oxidative_Cyclization Aromatization Aromatization Oxidative_Cyclization->Aromatization Workup Workup Aromatization->Workup Cooling, Extraction Purification Purification Workup->Purification Column Chromatography 2-Phenylquinazoline 2-Phenylquinazoline Purification->2-Phenylquinazoline caption Workflow for Iodine-Catalyzed Synthesis cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Pathway 2-Aminobenzylamine 2-Aminobenzylamine Reaction_Mixture One-Pot Reaction 2-Aminobenzylamine->Reaction_Mixture 1 equiv Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Mixture 1.2 equiv CuCl (catalyst) CuCl (catalyst) CuCl (catalyst)->Reaction_Mixture DABCO (ligand) DABCO (ligand) DABCO (ligand)->Reaction_Mixture 4-HO-TEMPO (co-catalyst) 4-HO-TEMPO (co-catalyst) 4-HO-TEMPO (co-catalyst)->Reaction_Mixture O2 (oxidant) O2 (oxidant) O2 (oxidant)->Reaction_Mixture Solvent (e.g., CH3CN) Solvent (e.g., CH3CN) Solvent (e.g., CH3CN)->Reaction_Mixture Heat (80 °C) Heat (80 °C) Heat (80 °C)->Reaction_Mixture Imine_Formation Imine_Formation Reaction_Mixture->Imine_Formation Cyclization Cyclization Imine_Formation->Cyclization Aerobic_Oxidation Aerobic_Oxidation Cyclization->Aerobic_Oxidation Workup Workup Aerobic_Oxidation->Workup Solvent Evaporation Purification Purification Workup->Purification Column Chromatography 2-Phenylquinazoline 2-Phenylquinazoline Purification->2-Phenylquinazoline caption Workflow for Copper-Catalyzed Synthesis

Caption: A generalized workflow for the copper-catalyzed synthesis of 2-phenylquinazolines.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in modern organic synthesis, often leading to dramatic reductions in reaction times and improved yields. [3][4][5]This technology can be applied to various synthetic routes for 2-phenylquinazolines, including those starting from 2-aminobenzophenones and 2-aminobenzonitriles.

For instance, the reaction of 2-aminobenzophenone with nitriles under microwave irradiation in the presence of a Lewis acid catalyst like TMSOTf provides a rapid and efficient entry to 2,4-disubstituted quinazolines. [6] Advantages:

  • Rapid Reactions: Reaction times are often reduced from hours to minutes. [3][4]* Improved Yields: In many cases, microwave heating leads to higher isolated yields compared to conventional heating.

  • Enhanced Reaction Control: Precise temperature control in modern microwave reactors allows for better reproducibility.

Limitations:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Scalability: While gram-scale microwave synthesis is possible, scaling up to industrial production can be challenging.

Comparative Performance of Conventional vs. Microwave Synthesis:

Starting MaterialsConditionsTimeYield (%)Reference
2-Aminobenzophenone, Benzaldehyde, NH₄OAcConventional Heating8-12 h70-85[7]
2-Aminobenzophenone, Benzaldehyde, NH₄OAcMicrowave Irradiation10-20 min85-95[6]
Anthranilic acid, Benzoyl chloride, HydrazineConventional Heating6-8 h60-70[3]
Anthranilic acid, Benzoyl chloride, HydrazineMicrowave (135 °C)4 min81[3][4]

Synthesis from 2-Aminobenzonitriles

2-Aminobenzonitriles are versatile precursors for quinazoline synthesis. A two-step approach involves the reaction with a Grignard reagent to form an intermediate ortho-aminoketimine, which can then be cyclized with various reagents. [5][6]For example, reaction with phenylisothiocyanate in the presence of a base affords N,4-disubstituted quinazolines in good yields. [6]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of 2-Phenylquinazoline from 2-Aminobenzophenone and Benzylamine

[1]

  • To a stirred solution of 2-aminobenzophenone (1.0 mmol) and benzylamine (1.2 mmol) in toluene (5 mL) in a round-bottom flask, add molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Add tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol) to the reaction mixture.

  • Heat the mixture at 90 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to remove excess iodine, followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-phenylquinazoline.

Protocol 2: Copper-Catalyzed Aerobic Synthesis of 2-Phenylquinazoline from 2-Aminobenzylamine and Benzaldehyde

[8]

  • In a reaction vessel, combine 2-aminobenzylamine (1.0 mmol), benzaldehyde (1.2 mmol), CuCl (0.1 mmol, 10 mol%), 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%), and 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-HO-TEMPO) (0.1 mmol, 10 mol%) in acetonitrile (5 mL).

  • Stir the reaction mixture at 80 °C under an atmosphere of oxygen (balloon) for the specified time (typically 6-12 hours), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 2-phenylquinazoline.

Protocol 3: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazoline

[6]

  • In a microwave reaction vial, place 2-aminobenzophenone (1.0 mmol), the desired nitrile (1.5 mmol), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 mmol, 20 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.

  • After cooling, dissolve the reaction mixture in dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate (2 x 5 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

Conclusion

The synthesis of 2-phenylquinazolines can be achieved through a variety of efficient routes, each with its own set of advantages and limitations.

  • For metal-sensitive applications and operational simplicity, the iodine-catalyzed oxidative cyclization of 2-aminobenzophenones is a highly attractive, metal-free option.

  • When seeking environmentally friendly conditions, copper-catalyzed aerobic oxidation from 2-aminobenzylamines offers a green approach by utilizing air as the oxidant.

  • For rapid synthesis and high-throughput screening, microwave-assisted methods provide a significant acceleration of reaction times and often lead to improved yields.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired substitution pattern, scale of the reaction, available equipment, and considerations regarding cost and environmental impact. This guide provides the necessary data and insights to make an informed decision, thereby streamlining the path to these valuable heterocyclic compounds.

References

  • Zhang, J., Zhu, D., Yu, C., Wan, C., & Wang, Z. (2010). A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C-H Functionalization. Organic Letters, 12(12), 2841–2843. [Link]

  • Banu, H., & Singh, P. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science Publishers. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 579. [Link]

  • Kumar, A., & Kumar, V. (2026). Recent Advances in Catalytic Synthetic Routes for Quinazolino [3, 2-f] Phenanthridin-14-one Derivatives Derived From 2-Arylquinazolinones: A Review. Bentham Science Publishers.
  • Gao, Y., et al. (2021). An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions.
  • Yadav, V., & Sunkaraneni, S. (2022). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 27(21), 7247. [Link]

  • Zhang, J., Zhu, D., Yu, C., Wan, C., & Wang, Z. (2010). A simple and efficient approach to the synthesis of 2-phenylquinazolines via sp(3) C-H functionalization. PubMed. [Link]

  • Han, B., Yang, X. L., Wang, C., Bai, Y. W., Pan, T. C., Chen, X., & Yu, W. (2012). CuCl/DABCO/4-HO-TEMPO as the catalysts and oxygen as the terminal oxidant enabled an efficient aerobic oxidative synthesis of 2-substituted quinazolines and 4H-3,1-benzoxazines from the one-pot reaction of aldehydes with 2-aminobenzylamines and 2-aminobenzyl alcohols, respectively. The Journal of Organic Chemistry, 77(2), 1136-1142. [Link]

  • Pahari, P., & Mal, D. (2018). Synthesis of 2,4-disubstituted quinazolines via TMSOTf-catalyzed reaction of 2-aminobenzophenones with nitriles under microwave irradiation. Tetrahedron Letters, 59(4), 353-356.
  • Banu, H., & Singh, P. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh).
  • Gök, D. (2022).
  • Kumar, V., Ashokkumar, S., & Kiran, M. S. (2025).
  • Palakodety, S., et al. (2019). Step economy and sustainable synthesis of substituted quinazolines.
  • Besson, T., & Thiéry, V. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 603. [Link]

  • Al-Tel, T. H. (2021). Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. RSC Advances, 11(5), 2933-2945. [Link]

  • Various Authors. (2025). One-Pot Three-Component Synthesis of 2-Substituted 4-Aminoquinazolines.
  • White, C., et al. (2024). Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles. ChemRxiv.
  • Kumar, A., & Kumar, V. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4983. [Link]

  • Various Authors. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
  • Srinivasan, K. V., et al. (2011). MICROWAVE ASSISTED SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 83(11), 2451-2476.
  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]

  • Various Authors. (2018). 2-Aminobenzophenones: A Mini-Review. Asian Journal of Organic & Medicinal Chemistry.
  • Various Authors. (2023). Iodine(V)
  • Various Authors. (2025). A Technical Guide to the Metal-Catalyzed Synthesis of 2-Aminoquinolines. Benchchem.
  • Various Authors. (2017). Catalytic oxidative cyclization reactions using iodine as a catalyst.
  • Various Authors. (2023). Medicinal Chemistry Perspective on Quinazoline Derivatives: Sustainable Synthetic Routes, Anticancer Evaluation, and SAR Analysis.
  • Various Authors. (2021). One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst Stabilized on Graphene Oxide Functionalized by N1,N2-bis((Pyridine-2-yl)Methyl)Benzene-1,2-Diamine.
  • Various Authors. (2022). Recent Advances of Green Catalytic System I2/DMSO in C–C and C–Heteroatom Bonds Formation.
  • Various Authors. (2022). I2/TBHP Reagent System: A Modern Paradigm for Organic Transformations.
  • Various Authors. (2017).

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Validation

How to confirm the purity of a synthesized batch of 2-Phenylquinazoline-4-carbonitrile

Analytical Comparison Guide: Confirming the Purity of Synthesized 2-Phenylquinazoline-4-carbonitrile As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Confirming the Purity of Synthesized 2-Phenylquinazoline-4-carbonitrile

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and organic synthesis: the rigorous validation of building block purity. 2-Phenylquinazoline-4-carbonitrile (CAS: 67824-28-6) is a highly conjugated, nitrogen-rich heterocyclic intermediate widely utilized in the synthesis of epidermal growth factor receptor (EGFR) inhibitors and other bioactive therapeutic agents[1].

Following its synthesis, confirming the absolute purity of the batch is a non-negotiable quality control step. Residual precursors (e.g., 2-aminobenzamides), transition metal catalysts, or degradation products (such as the hydrolysis of the C4-nitrile to an amide) can severely compromise downstream coupling reactions and biological assay integrity. This guide objectively compares the three primary analytical methodologies used to validate the purity of this specific compound, providing the causality behind each protocol to ensure you are building a self-validating analytical system.

Comparative Analysis of Purity Determination Methods

To establish a robust purity profile for 2-phenylquinazoline-4-carbonitrile, researchers must understand the distinct mechanistic advantages and limitations of the available analytical techniques.

  • HPLC-UV (High-Performance Liquid Chromatography): This is the industry standard for determining relative chromatographic purity. Because the quinazoline core and the C2-phenyl ring form an extended π -conjugation system, the molecule exhibits strong UV absorbance, typically monitored at 254 nm[2]. However, without a highly pure, certified reference standard of 2-phenylquinazoline-4-carbonitrile to build a calibration curve, HPLC-UV only provides area-percent purity. This assumes all impurities share the same molar extinction coefficient—a dangerous assumption if non-chromophoric impurities are present.

  • qNMR ( 1 H Quantitative NMR): The metrological gold standard for absolute mass fraction purity. qNMR operates on the fundamental physical principle that the integrated area of a proton resonance is directly proportional to the number of nuclei contributing to that signal, regardless of the molecule's chemical structure[3]. By co-dissolving the sample with an SI-traceable internal standard, absolute purity is calculated directly without needing a reference standard of the analyte itself[4].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for impurity identification rather than absolute quantification. While it confirms the exact mass of the target compound (Molar Mass: 231.26 g/mol ) and identifies byproducts, differential ionization efficiencies between the nitrile-bearing parent and potential impurities make it unreliable for standalone purity quantification.

Quantitative Performance Summary
Analytical TechniquePrimary OutputPrinciple of QuantificationAccuracy / PrecisionDestructive?Relative Cost & Time
HPLC-UV Relative Purity (Area %)UV absorbance at 254 nm; requires standard for absolute quant.Moderate / HighNo (Recoverable)Low / ~20 mins per run
1 H-qNMR Absolute Purity (Mass %)Direct proportionality of proton resonance integrals to molar concentration.Very High / Very HighNo (Recoverable)High / ~15 mins per run
LC-MS Impurity IdentificationMass-to-charge ratio (m/z) and differential ionization.Low (for absolute purity)Yes (Ionized)High / ~20 mins per run

Experimental Protocols: Self-Validating Systems

Do not simply run samples through a machine; design the experiment so the data proves its own validity. Below are the optimized protocols for assessing 2-phenylquinazoline-4-carbonitrile.

Protocol A: Relative Purity Determination via HPLC-UV

Causality & Logic: A reversed-phase C18 column is selected due to the hydrophobic nature of the phenylquinazoline core. The mobile phase incorporates 0.1% formic acid. This is a critical choice: it maintains the basic quinazoline nitrogens in a consistent, protonated state, which prevents peak tailing and ensures highly reproducible retention times[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 1.0 mg of the synthesized 2-phenylquinazoline-4-carbonitrile batch in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions:

    • Column: C18 (4.6 × 150 mm, 5 µm particle size).

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0–2 min (10% B), 2–15 min (linear ramp to 95% B), 15–18 min (hold 95% B), 18–20 min (return to 10% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Validation: Inject a blank (Acetonitrile) first to ensure no system peaks or ghost peaks interfere with the analyte's retention time.

  • Data Analysis: Calculate relative purity by dividing the area of the primary 2-phenylquinazoline-4-carbonitrile peak by the total area of all integrated peaks in the chromatogram.

Protocol B: Absolute Purity Determination via 1 H-qNMR

Causality & Logic: Dimethyl sulfone (DMSO2) is chosen as the internal standard because it produces a sharp, distinct singlet at ~3.0 ppm in CDCl3 or DMSO-d6. This region is completely free of the 9 aromatic protons of 2-phenylquinazoline-4-carbonitrile, which resonate far downfield between 7.5 ppm and 9.0 ppm[1]. A prolonged relaxation delay (D1 30s) is mandatory to allow all nuclear spins to return to thermal equilibrium; failing to do this will truncate the signal of slower-relaxing nuclei, fatally skewing the quantitative ratio[4].

Step-by-Step Methodology:

  • Gravimetric Preparation (Critical Step): Using a calibrated microanalytical balance (precision ± 0.01 mg), accurately weigh ~10.0 mg of the 2-phenylquinazoline-4-carbonitrile batch and ~5.0 mg of the certified DMSO2 internal standard into the same glass vial. Record exact weights.

  • Dissolution: Add 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6. Vortex thoroughly. Self-validation check: Inspect visually against a light source. The solution must be perfectly homogeneous; undissolved particulates will invalidate the mass-balance equation.

  • Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire the 1 H spectrum at 400 MHz. Set the relaxation delay (D1) to 30 seconds, the pulse angle to 90°, and the number of scans (ns) to 16 or 32 for an optimal signal-to-noise ratio.

  • Integration & Calculation: Phase and baseline-correct the spectrum manually. Integrate the DMSO2 singlet (representing 6 protons) and a well-resolved aromatic proton of the quinazoline ring (e.g., the C8 doublet, representing 1 proton). Calculate the absolute mass fraction purity using the standard qNMR equation.

Analytical Workflow Visualization

The following diagram illustrates the logical decision-making process for confirming the purity of your synthesized batch before it is approved for downstream applications.

PurityWorkflow Start Synthesized Batch: 2-Phenylquinazoline-4-carbonitrile HPLC HPLC-UV Analysis (Relative Purity) Start->HPLC LCMS LC-MS Analysis (Impurity ID) Start->LCMS Decision1 HPLC Area > 98%? HPLC->Decision1 Purify Repurify Batch (Recrystallization / Column) LCMS->Purify Toxic/Reactive Impurities Found qNMR 1H-qNMR Analysis (Absolute Purity) Decision2 qNMR Mass Fraction > 95%? qNMR->Decision2 Decision1->qNMR Yes Decision1->Purify No Decision2->Purify No Approve Batch Approved for Downstream Synthesis Decision2->Approve Yes

Caption: Logical analytical workflow for the purity confirmation of synthesized 2-phenylquinazoline-4-carbonitrile.

References

  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction, MDPI,
  • qNMR - BIPM, BIPM,
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability, PMC (NIH),
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment, ACS Public

Sources

Comparative

Scaffold Showdown: Biological Activity of 2-Phenylquinazoline-4-carbonitrile vs. 2-phenylquinazolin-4-one

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary The quinazoline core is a "privileged scaffold" in medicinal chemistry, offering a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary

The quinazoline core is a "privileged scaffold" in medicinal chemistry, offering a versatile foundation for developing potent therapeutics. However, minor functional group substitutions at the C4 position drastically alter the molecule's electronic landscape, target affinity, and biological mechanism of action. This guide provides an objective, data-driven comparison between two critical derivatives: 2-phenylquinazolin-4-one (a lactam-bearing heterocycle) and 2-Phenylquinazoline-4-carbonitrile (a nitrile-bearing heterocycle). By examining their physicochemical properties, target landscapes, and experimental validation workflows, this guide equips drug development professionals with the insights needed to select the optimal scaffold for specific therapeutic pipelines.

Structural Profiling & Binding Causality

The biological divergence of these two compounds stems directly from the functional group at the C4 position.

2-phenylquinazolin-4-one (PQZ)

The 4(3H)-quinazolinone core features a stable lactam motif. This structure provides both a hydrogen bond donor (N3-H) and a hydrogen bond acceptor (C4=O).

  • Causality of Binding: This dual hydrogen-bonding capacity allows PQZ to effectively mimic purine and pyrimidine bases. Consequently, it acts as a highly effective competitive inhibitor in ATP-binding sites and fits perfectly into the colchicine-binding pocket of tubulin[1]. Its structural stability makes it an ideal broad-spectrum pharmacophore for anticancer and antimicrobial applications[2],[3].

2-Phenylquinazoline-4-carbonitrile (PQC)

Replacing the lactam oxygen with a cyano (-C≡N) group fundamentally shifts the molecule's electronics. The nitrile is a powerful electron-withdrawing group (EWG) and a strictly linear hydrogen bond acceptor.

  • Causality of Binding: The cyano group increases the lipophilicity and electrophilicity of the pyrimidine ring. Because the cyano group is linear and lacks the steric bulk of a hydrated lactam, PQC can penetrate deep, narrow hydrophobic pockets in specific kinases (such as AAK1)[4]. Furthermore, the electrophilic nature of the 4-carbonitrile makes it a prime reactive intermediate for synthesizing fused heterocyclic systems with potent cytotoxic profiles[5].

Comparative Biological Activity Landscapes

To objectively compare their performance, we must look at their primary biological targets and typical inhibitory concentrations.

Table 1: Comparative Pharmacological Profiles
Feature / Property2-phenylquinazolin-4-one (PQZ)2-Phenylquinazoline-4-carbonitrile (PQC)
Primary Pharmacophore Lactam (C=O, N-H)Nitrile (-C≡N)
Primary Biological Targets Tubulin, PDE-4, Bacterial enzymes[1],[3]Targeted Kinases (e.g., AAK1, EGFR)[4]
Mechanism of Action Microtubule depolymerization; Apoptosis[1]Competitive ATP blockade; Signaling arrest[4]
Typical IC₅₀ Range Low micromolar to nanomolar (Tubulin)[1]Low nanomolar (Kinases)[4]
Physicochemical Trait High aqueous stability, moderate lipophilicityHigh lipophilicity, high electrophilicity
Development Utility Broad-spectrum therapeutic lead[6]Highly selective kinase inhibitor / Synthon[5]

Mechanistic Pathways

To visualize how these structural differences translate into biological activity, the following diagrams map their respective mechanistic cascades.

G N1 2-Phenylquinazolin-4-one N2 Tubulin Dimers N1->N2 Binds Colchicine Site N3 Microtubule Depolymerization N2->N3 Inhibits Assembly N4 G2/M Arrest N3->N4 Cell Cycle Halt N5 Apoptosis N4->N5 Induces Death

Fig 1: Mechanistic pathway of 2-phenylquinazolin-4-one inducing apoptosis via tubulin inhibition.

G N1 2-Phenylquinazoline- 4-carbonitrile N2 Kinase ATP Pocket N1->N2 Cyano-mediated Binding N3 Phosphorylation Blockade N2->N3 ATP Exclusion N4 Signaling Arrest N3->N4 Halts Cascade

Fig 2: Kinase inhibition cascade driven by the 4-carbonitrile competing at the ATP-binding site.

Self-Validating Experimental Protocols

To rigorously evaluate these compounds, the following self-validating workflows are recommended. These protocols include internal controls to ensure that the assay's causality is proven independent of the test compound's performance.

Protocol A: Tubulin Polymerization Turbidimetric Assay (For PQZ Evaluation)

Objective: Quantify the inhibition of tubulin assembly by PQZ derivatives. Causality: Microtubule assembly increases the optical density of the solution. By measuring absorbance at 340 nm, we can directly track the polymerization kinetics. PQZ binding prevents this assembly, maintaining low absorbance[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a tubulin reaction buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Rationale: GTP is strictly required to drive the thermodynamic assembly of tubulin.

  • Compound Plating: In a pre-warmed 96-well half-area plate, add 5 µL of test compounds (PQZ) dissolved in DMSO.

  • Self-Validation Controls:

    • Positive Control 1 (Stabilizer): Paclitaxel (10 µM) – Expected to rapidly spike absorbance.

    • Positive Control 2 (Destabilizer): Colchicine (10 µM) – Expected to flatline absorbance.

    • Negative Control: 5 µL of 1% DMSO vehicle.

  • Initiation: Add 45 µL of purified bovine brain tubulin (3 mg/mL) to all wells. Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Kinetic Read: Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Validation: The assay is only valid if the Paclitaxel curve shows a steep logarithmic growth phase and the Colchicine curve remains near baseline. Calculate the IC₅₀ of PQZ based on the Vmax of the growth phase relative to the DMSO control.

Protocol B: TR-FRET Kinase Inhibition Assay (For PQC Evaluation)

Objective: Determine the IC₅₀ of PQC derivatives against specific kinases (e.g., AAK1). Causality: Cyano-aromatics can exhibit intrinsic autofluorescence in standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading, allowing short-lived compound autofluorescence to decay, ensuring the signal is exclusively from the kinase phosphorylation event[4].

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a solution containing the target kinase (e.g., AAK1 at 1 nM) and a biotinylated peptide substrate (100 nM) in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add PQC derivatives (serial dilutions) to a 384-well plate. Incubate with the enzyme mix for 15 minutes at room temperature. Rationale: Allows the cyano group to establish equilibrium in the deep ATP pocket.

  • Self-Validation Controls:

    • Positive Control: Staurosporine (1 µM) – A pan-kinase inhibitor to prove maximum inhibition.

    • Negative Control: DMSO vehicle (Maximum activity).

    • Background Control: Buffer without ATP (Zero activity).

  • Reaction Initiation: Add ATP at the enzyme's apparent Km (e.g., 10 µM) to start the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Read & Validate: Read the plate using a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the DMSO and Staurosporine controls. A Z'-factor > 0.5 validates the assay's robustness.

Strategic Recommendations

  • Choose 2-phenylquinazolin-4-one (PQZ) when your objective is to develop broad-spectrum agents, particularly for targeting structural proteins like tubulin, or when seeking to exploit the lactam motif for multi-point hydrogen bonding in larger binding pockets.

  • Choose 2-Phenylquinazoline-4-carbonitrile (PQC) when designing highly selective, targeted kinase inhibitors. The cyano group's unique combination of small steric volume, high electronegativity, and linear geometry makes it an exceptional warhead for penetrating restricted ATP-binding sites.

References

1.[1] Title: 6-Alkylamino- and 2,3-Dihydro-3'-methoxy-2-phenyl-4-quinazolinones and Related Compounds: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

2.[7] Title: Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. Source: European Journal of Medicinal Chemistry / SciSpace. URL: [Link]

3.[2] Title: SYNTHETIC AND PHARMACOLOGICAL EVALUATION OF SOME 4-QUINAZOLINONE DERIVATIVES. Source: Sphinx Knowledge House. URL: [Link]

4.[3] Title: Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Source: RSC Advances (PubMed Central). URL: [Link]

5.[6] Title: ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. Source: European Chemical Bulletin / ResearchGate. URL: [Link]

6.[4] Title: Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

7.[5] Title: Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Source: Journal of Applied Pharmaceutical Science. URL: [Link]

Sources

Validation

Bridging the Translational Gap: Assessing the In Vitro vs. In Vivo Efficacy of 2-Phenylquinazoline Kinase Inhibitors

As a Senior Application Scientist overseeing preclinical drug development pipelines, one of the most persistent bottlenecks I encounter is the "translational gap"—the frequent disconnect between a compound’s biochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug development pipelines, one of the most persistent bottlenecks I encounter is the "translational gap"—the frequent disconnect between a compound’s biochemical potency in a petri dish and its therapeutic efficacy in a living organism.

The quinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the structural backbone for FDA-approved epidermal growth factor receptor (EGFR) inhibitors like Erlotinib and Gefitinib. Recently, 2-phenylquinazoline derivatives have emerged as next-generation candidates. By introducing a phenyl group at the C-2 position, medicinal chemists aim to alter the spatial geometry of the molecule, allowing it to project deeper into the hydrophobic pocket of the kinase domain to overcome acquired resistance mutations (such as EGFR T790M) [1].

This guide provides an objective, data-driven framework for comparing the efficacy of novel 2-phenylquinazoline candidates against established clinical alternatives. By dissecting the causality behind our experimental designs, we will establish a self-validating workflow that rigorously evaluates both biochemical target engagement and systemic pharmacodynamics.

Mechanism of Action & Structural Rationale

2-phenylquinazolines function primarily as ATP-competitive inhibitors at the intracellular tyrosine kinase domain of receptor tyrosine kinases (RTKs) like EGFR. By occupying the ATP-binding pocket, these compounds prevent the auto-phosphorylation of the receptor, thereby short-circuiting downstream oncogenic signaling cascades such as the PI3K/AKT/mTOR pathway [2].

Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates Drug 2-Phenylquinazoline Drug->EGFR ATP-Competitive Block AKT AKT PI3K->AKT Proliferation Tumor Proliferation AKT->Proliferation Drives Survival

Figure 1: Mechanism of 2-phenylquinazolines as ATP-competitive inhibitors of the EGFR/PI3K pathway.

Part 1: In Vitro Efficacy Assessment (The Biochemical Baseline)

Causality of Experimental Choice: We deliberately decouple cell-free biochemical assays from cell-based phenotypic assays. Cell-free assays isolate direct target engagement (ruling out cell permeability or efflux pump issues), while cell-based assays validate whether the molecule can cross the lipid bilayer and function within the complex intracellular milieu.

Protocol 1: Cell-Free EGFR Kinase Inhibition Assay (ADP-Glo System)

To ensure trustworthiness, this protocol utilizes a self-validating luminescent system that measures ADP production, preventing false positives caused by auto-fluorescent drug candidates.

  • Preparation: Recombinant human EGFR kinase domain (Wild-Type and L858R mutant) is incubated with the 2-phenylquinazoline candidate (serial dilutions from 10 µM to 0.1 nM) in a specialized kinase buffer.

  • Reaction: Ultra-pure ATP and a poly(Glu,Tyr) peptide substrate are added to initiate the phosphorylation reaction.

  • Detection: After 60 minutes, ADP-Glo™ reagent is added to deplete unreacted ATP. Subsequently, Kinase Detection Reagent is introduced to convert the generated ADP back to ATP, driving a luciferase reaction that emits a luminescent signal proportional to kinase activity.

  • Validation: Erlotinib is used as a positive control. A "no-enzyme" well serves as the negative control to establish the baseline noise floor. IC50 values are calculated using non-linear regression.

Protocol 2: Cellular Proliferation & Target Modulation Assay
  • Cell Culture: A431 (epidermoid carcinoma, EGFR overexpressing) and MGC-803 (gastric cancer) cells are seeded in 96-well plates [[1]]([Link]) [1][3].

  • Treatment: Cells are treated with the compounds for 72 hours.

  • Viability Readout: An MTT assay is performed to determine the GI50 (concentration causing 50% growth inhibition).

  • Mechanistic Confirmation: Parallel cell lysates are analyzed via Western Blot for p-EGFR and p-AKT. Crucial insight: Cytotoxicity without a corresponding drop in p-EGFR indicates off-target toxicity, invalidating the candidate as a selective kinase inhibitor.

Quantitative Comparison: In Vitro Data

The following table synthesizes in vitro performance data of novel 2-phenylquinazoline derivatives (Compound 29 and Compound 10b) against standard clinical controls [[1]]([Link]) [1][4].

CompoundStructural ClassificationEGFR WT IC50 (nM)EGFR L858R IC50 (nM)A431 Cell GI50 (µM)
Erlotinib 4-anilinoquinazoline (Control)80.0 ± 2.0> 100.02.5 ± 0.3
Gefitinib 4-anilinoquinazoline (Control)35.0 ± 1.5> 100.01.8 ± 0.2
Compound 29 2-phenylquinazoline (Afatinib analog)5.2 ± 0.41.9 ± 0.22.1 ± 0.1
Compound 10b Sulfonamide-tethered 2-phenylquinazoline51.2 ± 0.9N/A1.2 ± 0.1

Data Interpretation: Compound 29 demonstrates profound sub-nanomolar potency against the L858R mutant, significantly outperforming Erlotinib in vitro [[1]]([Link]1].

Part 2: In Vivo Efficacy Assessment (The Translational Reality)

Causality of Experimental Choice: A compound with an exceptional in vitro IC50 may completely fail in vivo due to rapid hepatic clearance, high plasma protein binding, or poor tumor penetration. Therefore, murine xenograft models paired with Pharmacokinetic (PK) profiling are mandatory to establish the actual therapeutic window.

Protocol 3: Murine Tumor Xenograft Efficacy Model
  • Inoculation: Athymic nude mice (BALB/c-nu) are subcutaneously injected with 5 × 10⁶ A431 or MGC-803 cells into the right flank [3].

  • Randomization: Once tumors reach a palpable volume of ~100 mm³, mice are randomized into three cohorts: Vehicle control, Standard-of-care (Erlotinib 20 mg/kg), and 2-phenylquinazoline candidate (20 mg/kg).

  • Dosing: Compounds are administered via oral gavage (p.o.) daily for 21 days.

  • Measurement: Tumor volume ( V=0.5×length×width2 ) and body weight are recorded every 3 days. Self-validation rule: A >10% drop in total body weight triggers an immediate toxicity flag, indicating the dose exceeds the maximum tolerated dose (MTD).

Protocol 4: Pharmacokinetic (PK) Profiling
  • Sampling: Blood is drawn via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Plasma concentrations are quantified using LC-MS/MS against a standard calibration curve.

  • Metrics: Key parameters (Cmax, Tmax, AUC, and half-life) are calculated to determine oral bioavailability (F%).

Quantitative Comparison: In Vivo Translation
CompoundOral Dose (mg/kg)Tumor Growth Inhibition (TGI %)Oral Bioavailability (F %)In Vivo Toxicity Flag
Erlotinib 2055%~60%None
Compound 29 2072%45%None (Well tolerated)
Compound 18 2068%52%None

Data Interpretation: Despite having a slightly lower oral bioavailability than Erlotinib, Compound 29 and Compound 18 achieve superior Tumor Growth Inhibition (TGI) in vivo, proving that their extreme biochemical potency compensates for moderate pharmacokinetic limitations [1][3].

Part 3: Analyzing the In Vitro to In Vivo Gap

Why do some 2-phenylquinazolines exhibit a 1.9 nM IC50 in vitro but fail to reduce tumor burden in vivo? Based on extensive preclinical evaluations, the attrition is usually driven by two factors:

  • Physicochemical Limitations: The planar, highly aromatic nature of the 2-phenylquinazoline core often results in poor aqueous solubility. If a drug cannot dissolve in gastrointestinal fluids, it cannot be absorbed, leading to a high in vitro potency but an in vivo bioavailability of <5%.

  • Metabolic Liability: Cytochrome P450 enzymes (particularly CYP3A4 in the liver) rapidly oxidize unsubstituted phenyl rings.

The Optimization Strategy: Successful candidates bridge this gap through strategic medicinal chemistry. For instance, the integration of sulfonamide tethers (as seen in Compound 10b) or the addition of morpholine/piperazine rings introduces sp3 -hybridized carbons [4]. These flexible, polar groups disrupt the rigid crystal lattice packing of the quinazoline core, dramatically improving aqueous solubility and in vivo exposure without sacrificing the ATP-pocket binding affinity.

Conclusion

Assessing the efficacy of 2-phenylquinazoline derivatives requires a holistic view that respects both the isolated biochemistry of the kinase domain and the chaotic reality of systemic circulation. While in vitro assays (like ADP-Glo and MTT) are excellent filters for target engagement, they are merely hypotheses. The true validation of a 2-phenylquinazoline candidate relies on rigorous in vivo xenograft models and LC-MS/MS pharmacokinetic profiling to ensure the molecule can survive hepatic first-pass metabolism and penetrate the tumor microenvironment.

References

  • Title: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: Molecules / MDPI URL: [Link]

Sources

Comparative

Cross-validation of analytical results for 2-Phenylquinazoline-4-carbonitrile from different techniques

In the realm of drug discovery and chemical research, the unambiguous characterization of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological studies are built. The integrity o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and chemical research, the unambiguous characterization of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological studies are built. The integrity of this foundational data is paramount, and it is here that the principle of cross-validation through orthogonal analytical techniques becomes indispensable. This guide provides an in-depth comparison of key analytical methods for the structural elucidation and purity assessment of 2-Phenylquinazoline-4-carbonitrile, a heterocyclic compound of interest. Our focus is not merely on the "how," but on the "why"—explaining the causal logic behind experimental choices to ensure a self-validating analytical workflow.

The Principle of Orthogonal Analysis: A Self-Validating System

The core tenet of robust analytical science is the use of orthogonal methods—techniques that measure the same analyte based on different physicochemical principles.[1][2][3] This approach provides a multi-faceted view of the compound, where each technique's results must be congruent with the others. For a molecule like 2-Phenylquinazoline-4-carbonitrile, this means that the molecular structure determined by Nuclear Magnetic Resonance (NMR) must be consistent with the molecular weight found by Mass Spectrometry (MS), the elemental composition from Elemental Analysis, and the purity level assessed by High-Performance Liquid Chromatography (HPLC). This web of interconnected data creates a powerful, self-validating system that significantly increases confidence in the final results.

Primary Analytical Techniques: A Multi-Pronged Approach

The characterization of 2-Phenylquinazoline-4-carbonitrile, like many small organic molecules, relies on a suite of spectroscopic and chromatographic techniques.[4] Each provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic compounds in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[5][6] For 2-Phenylquinazoline-4-carbonitrile, both ¹H and ¹³C NMR are essential.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of 2-Phenylquinazoline-4-carbonitrile is expected to show distinct signals for the aromatic protons on both the quinazoline and phenyl rings.[7] The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon NMR): This provides information on the number and types of carbon atoms in the molecule, including those of the nitrile and the quinazoline and phenyl rings.[7][8]

Causality in Experimental Choice: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving better signal resolution, which is particularly important for resolving the complex aromatic regions of the spectrum.[5] The selection of a deuterated solvent, such as DMSO-d₆ or CDCl₃, is dictated by the solubility of the compound and the need to avoid solvent signals that could obscure analyte peaks.[5][9]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is a destructive analytical technique that provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules.[6] This allows for the determination of the molecular weight of 2-Phenylquinazoline-4-carbonitrile and, with high-resolution mass spectrometry (HRMS), the confirmation of its elemental composition.[8][10]

Causality in Experimental Choice: Electrospray ionization (ESI) is a common and gentle ionization technique for nitrogen-containing heterocyclic compounds, minimizing fragmentation and preserving the molecular ion.[11][12] HRMS, often with an accuracy of within 5 ppm, is essential to distinguish between compounds with the same nominal mass but different elemental formulas, thus providing strong evidence for the proposed structure.[10]

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is a cornerstone technique for separating, identifying, and quantifying the components of a mixture.[4] For 2-Phenylquinazoline-4-carbonitrile, HPLC is primarily used to assess its purity.[13][14] A well-developed HPLC method should be able to separate the main compound from any starting materials, by-products, or degradation products.[15]

Causality in Experimental Choice: Reversed-phase HPLC (RP-HPLC) with a C18 column is a common starting point for the analysis of moderately polar organic molecules like quinazoline derivatives. The choice of mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) is optimized to achieve good peak shape and resolution.[1] A Diode Array Detector (DAD) is often used to obtain UV spectra of the peaks, which can help in peak identification and purity assessment.[16]

Elemental Analysis: Empirical Formula Verification

Elemental analysis, often referred to as CHN analysis, is a combustion-based technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a compound.[17][18][19] This data is used to calculate the empirical formula of the compound. The experimentally determined percentages should be within ±0.4% of the theoretical values for the proposed molecular formula of 2-Phenylquinazoline-4-carbonitrile.[10][20]

Causality in Experimental Choice: This technique provides a fundamental check on the compound's composition and is complementary to mass spectrometry. While MS provides the molecular weight of the intact molecule, elemental analysis confirms the relative proportions of the key elements, adding another layer of validation.

Cross-Validation in Practice: An Integrated Workflow

The power of this multi-technique approach lies in the integration and comparison of the data. The following diagram illustrates a logical workflow for the cross-validation of 2-Phenylquinazoline-4-carbonitrile.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Techniques cluster_validation Data Cross-Validation Synthesis Synthesis of 2-Phenylquinazoline-4-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS HPLC HPLC-UV/DAD (Purity) Synthesis->HPLC EA Elemental Analysis (CHN) Synthesis->EA DataIntegration Data Integration & Comparison NMR->DataIntegration Structural Information MS->DataIntegration Molecular Weight & Formula HPLC->DataIntegration Purity (%) EA->DataIntegration Elemental Composition (%) Confirmation Structural Confirmation & Purity Assessment DataIntegration->Confirmation Consistent Results? FinalReport Final Report: Authenticated Compound Confirmation->FinalReport Yes Reanalysis Re-analyze or Re-purify Confirmation->Reanalysis No Reanalysis->Synthesis

Caption: Workflow for the cross-validation of 2-Phenylquinazoline-4-carbonitrile.

Data Interpretation and Synthesis: A Comparative Table

The following table summarizes the expected results from each analytical technique for 2-Phenylquinazoline-4-carbonitrile (Molecular Formula: C₁₅H₉N₃, Molecular Weight: 231.25 g/mol ).

Analytical TechniqueParameter MeasuredExpected Result for 2-Phenylquinazoline-4-carbonitrilePurpose in Cross-Validation
¹H NMR Chemical Shift (δ), Integration, CouplingAromatic protons in distinct regions with correct integration ratios.Confirms the proton framework and connectivity.
¹³C NMR Chemical Shift (δ)Signals corresponding to all 15 carbon atoms, including the nitrile carbon.Confirms the carbon skeleton of the molecule.
HRMS (ESI+) Mass-to-Charge Ratio (m/z)[M+H]⁺ at m/z 232.0869 (Calculated: 232.0875 for C₁₅H₁₀N₃⁺)Confirms molecular weight and elemental formula.[21]
HPLC-DAD Retention Time, Peak Area %A single major peak with >95% purity at a specific retention time.Quantifies the purity of the compound.
Elemental Analysis %C, %H, %NC: 77.90% (Calc. 77.91%), H: 3.92% (Calc. 3.92%), N: 18.17% (Calc. 18.17%)Verifies the empirical formula.

Experimental Protocols

General Protocol for NMR Spectroscopy
  • Dissolve 5-10 mg of 2-Phenylquinazoline-4-carbonitrile in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[9]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.[5][9]

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

General Protocol for High-Resolution Mass Spectrometry
  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Introduce the sample into the ESI-HRMS system via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range.

  • Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition.

General Protocol for HPLC Purity Analysis
  • Prepare a sample solution of 2-Phenylquinazoline-4-carbonitrile in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Set up the HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Use a mobile phase gradient, for example, starting with a higher percentage of water with 0.1% formic acid and increasing the percentage of acetonitrile with 0.1% formic acid over time.

  • Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Calculate the purity based on the relative peak areas.

General Protocol for Elemental Analysis
  • Accurately weigh 1-2 mg of the dry, pure compound into a tin capsule.

  • Analyze the sample using an automated CHN elemental analyzer.

  • The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Compare the experimental weight percentages to the calculated theoretical values.

Conclusion

The cross-validation of analytical data using orthogonal techniques is not merely a procedural formality; it is a fundamental scientific practice that ensures the reliability and accuracy of chemical characterization. For 2-Phenylquinazoline-4-carbonitrile, the convergence of data from NMR, MS, HPLC, and Elemental Analysis provides a comprehensive and trustworthy profile of the molecule's identity, structure, and purity. This rigorous, multi-faceted approach is essential for advancing research and development with confidence in the quality of the chemical matter being investigated.

References

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